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  • Product: (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol
  • CAS: 918305-08-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol Authored by: A Senior Application Scientist Introduction (7-Bromo-3-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Authored by: A Senior Application Scientist

Introduction

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a complex organic molecule featuring a dihydrobenzofuran core.[1] This heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2][3][4][5][6][7][8] The molecule's structure is characterized by a bromine atom at the 7-position, a phenyl group at the 3-position, and a hydroxymethyl group at the 2-position. The chemical formula is C₁₅H₁₃BrO₂ and it has a molecular weight of 305.17 g/mol .[1] The presence of the bromine atom and the hydroxymethyl group may enhance its reactivity and biological profile compared to other similar compounds.[1] This guide provides a comprehensive overview of its predicted physicochemical properties, potential synthetic routes, reactivity, and its significance in the context of drug discovery and development.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, its properties can be inferred from the 2,3-dihydro-1-benzofuran scaffold and the influence of its substituents.[9][10] The parent compound, 2,3-dihydrobenzofuran, is a liquid at room temperature.[9] The addition of a bromo and a phenyl group, as well as a hydroxymethyl group, is expected to significantly increase the molecular weight and likely result in a solid compound at standard conditions.

PropertyPredicted Value/InformationJustification/Reference
Molecular Formula C₁₅H₁₃BrO₂[1]
Molecular Weight 305.17 g/mol [1]
Appearance Likely a solid at room temperature.Based on the increased molecular weight and complexity compared to the liquid 2,3-dihydrobenzofuran.[9]
Melting Point Expected to be significantly higher than related, less substituted benzofurans. For example, a brominated benzofuran derivative was reported as a red powder with a melting point of 132-136 °C.[11]The presence of polar functional groups and increased molecular weight generally leads to higher melting points.
Boiling Point High, likely to decompose before boiling at atmospheric pressure.The parent 2,3-dihydrobenzofuran has a boiling point of 188-189 °C. The much larger subject molecule would have a substantially higher boiling point.[9]
Solubility Expected to be soluble in common organic solvents like alcohol, chloroform, and diethyl ether.[9] Moderately soluble in cold water.[9]The parent scaffold shows good solubility in organic solvents. The polar hydroxymethyl group may impart slight water solubility.[9]
Density Greater than 1.065 g/mL at 25 °C.The density of the parent 2,3-dihydrobenzofuran is 1.065 g/mL. The heavy bromine atom will increase the density.[9]

Proposed Synthesis and Experimental Protocols

The synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol can be approached through a multi-step process involving the formation of the dihydrobenzofuran ring system. One plausible route involves the cyclization of a suitably substituted phenol.

Proposed Synthetic Pathway

A potential synthetic route could start from a brominated phenol, which is then reacted with a cinnamaldehyde derivative to form a key intermediate that can undergo cyclization and subsequent reduction to yield the final product.

Synthesis_Workflow A 2-Bromo-6-allylphenol B Epoxidation A->B m-CPBA C Intramolecular Cyclization B->C Base (e.g., K2CO3) G Oxidation C->G PCC or Swern Oxidation D (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol E Phenyl Grignard Addition H (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol E->H Workup F (7-Bromo-2,3-dihydro-1-benzofuran-2-yl) carbaldehyde G->E PhMgBr

Caption: Proposed synthetic workflow for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol: This intermediate can be synthesized from 2-allylphenol through epoxidation followed by base-catalyzed cyclization.[12]

  • Oxidation to the Aldehyde: The primary alcohol of the intermediate is oxidized to the corresponding aldehyde, (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)carbaldehyde, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Grignard Reaction with Phenylmagnesium Bromide: The aldehyde is then reacted with phenylmagnesium bromide in an anhydrous ether solvent. This nucleophilic addition of the phenyl group to the carbonyl carbon will form the desired stereocenter at the 3-position.

  • Aqueous Workup and Purification: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.

Predicted Chemical Reactivity

The chemical reactivity of this molecule is dictated by its functional groups: the aryl bromide, the phenyl group, the dihydrobenzofuran ring, and the primary alcohol.[1]

  • Nucleophilic Substitution of Bromine: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, although this typically requires harsh conditions or a metal catalyst.[1]

  • Reactions of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[1] It can also undergo esterification or etherification reactions.

  • Electrophilic Aromatic Substitution: The benzene ring of the benzofuran and the pendant phenyl group can undergo electrophilic substitution reactions. The bromine atom is a deactivating but ortho-, para-directing group.

Key Reaction: Oxidation of the Hydroxymethyl Group

Caption: Oxidation of the primary alcohol to an aldehyde.

Predicted Spectroscopic Profile

Spectroscopic analysis is crucial for the characterization of this molecule.

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the benzofuran and phenyl rings (likely in the range of 6.5-8.0 ppm).- Protons on the dihydrofuran ring, likely showing complex splitting patterns due to their diastereotopic nature.- A doublet for the methylene protons of the hydroxymethyl group.- A broad singlet for the hydroxyl proton.
¹³C NMR - Aromatic carbons in the range of 110-160 ppm.- Aliphatic carbons of the dihydrofuran ring and the hydroxymethyl group in the upfield region.
FT-IR - A broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.- C-H stretching vibrations for aromatic and aliphatic protons.- C-O stretching bands.- Aromatic C=C stretching absorptions.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine.- Fragmentation patterns corresponding to the loss of water, the hydroxymethyl group, and cleavage of the dihydrofuran ring.

Potential Biological and Pharmacological Significance

Benzofuran and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4][6][7][8][11]

  • Anticancer Potential: Many benzofuran derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[1][3][11] The brominated derivatives, in particular, have been noted for their cytotoxic effects against various cancer cell lines.[11]

  • Antioxidant Activity: The phenolic-like structure of the benzofuran core suggests potential antioxidant properties, which are beneficial in mitigating oxidative stress.[1]

  • Enzyme and Receptor Interactions: This compound could be a subject of interest for its potential interactions with various enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.[1] For instance, some dihydrobenzofuran derivatives have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in treating neuropathic pain.[2]

Conclusion

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol represents a structurally interesting molecule with significant potential in medicinal chemistry. While detailed experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, potential synthetic strategies, and likely biological significance based on the well-established chemistry of the benzofuran scaffold and its derivatives. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.

References

  • Smolecule. (2024, August 15). Buy (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol | 918305-08-5.
  • Benchchem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.
  • MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydrobenzofuran 99 496-16-2.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2).
  • EAS Publisher. (2023, September 7).
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • ResearchGate. (2025, August 9).
  • IJSDR. (n.d.).
  • National Institutes of Health. (2019, September 2).
  • Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • MedCrave online. (2016, September 28).
  • ChemicalBook. (2025, July 24). 2,3-DIHYDRO-1-BENZOFURAN-2-YLMETHANOL | 66158-96-1.
  • Oriental Journal of Chemistry. (n.d.).
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (n.d.).
  • ScienceOpen. (2019, August 27).

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

An In-Depth Technical Guide for Structural Elucidation and Analytical Validation Executive Summary The structural elucidation of halogenated dihydrobenzofurans is a critical analytical step in drug discovery and natural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Elucidation and Analytical Validation

Executive Summary

The structural elucidation of halogenated dihydrobenzofurans is a critical analytical step in drug discovery and natural product dereplication. The target molecule, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (C15H13BrO2), presents a highly distinct gas-phase fragmentation profile. The combination of a rigid oxygen-containing heterocycle, a labile primary alcohol, and a heavy halogen atom provides a predictable, thermodynamically driven cleavage pattern.

This whitepaper details the exact mass spectrometry (MS) fragmentation mechanisms of this compound, outlines the causality behind its gas-phase behavior, and provides a self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) protocol designed to eliminate false positives during structural characterization.

Mechanistic Causality: The Gas-Phase Behavior

To accurately interpret the MS/MS spectra of this compound, one must understand the thermodynamic and electronic forces governing its fragmentation. The fragmentation is primarily driven by collision-induced dissociation (CID) in positive electrospray ionization (ESI+) mode, yielding the protonated precursor ion [M+H]^+^.

The Bromine Isotopic Signature (The Built-In Validator)

Before analyzing fragmentation, the precursor ion itself serves as an internal validation tool. Bromine naturally exists as two stable isotopes: ^79^Br (50.69%) and ^81^Br (49.31%). This creates a characteristic 1:1 isotopic doublet at m/z 305.017 and 307.015.

  • Causality: Any product ion that retains this 1:1 doublet ratio definitively contains the intact benzofuran core with the bromine attached. Conversely, a singlet peak indicates the neutral loss of the halogen (debromination).

Core Fragmentation Pathways

Based on established gas-phase reactions for protonated dihydrobenzofuran derivatives [1], the molecule undergoes three primary competitive fragmentation pathways:

  • Dehydration and Oxonium Formation (m/z 287 / 289): The hydroxymethyl group at the C2 position is highly labile. Protonation of the hydroxyl oxygen leads to the neutral loss of water (-18.01 Da).

    • Thermodynamic Driver: The resulting carbocation is stabilized either by the formation of an exocyclic alkene or by ring expansion involving the adjacent ether oxygen to form a stable oxonium ion.

  • Aromatic Substituent Cleavage (m/z 227 / 229): The loss of the phenyl group at C3 as a neutral benzene molecule (-78.05 Da) is a well-documented rearrangement in 3-phenyl-dihydrobenzofurans. This is often followed by the rapid elimination of carbon monoxide (-28.01 Da) from the heterocyclic core [2].

  • Debromination (m/z 225): At higher normalized collision energies (NCE > 40), the homolytic or heterolytic cleavage of the C-Br bond results in the loss of a bromine radical or hydrogen bromide (HBr, -79.93 Da).

    • Thermodynamic Driver: The relief of steric strain at the C7 position and the formation of a highly conjugated, aromatized benzofuran cation drive this reaction.

Visualization of Fragmentation Logic

The following diagram maps the logical flow of the precursor ion through its primary CID fragmentation pathways.

MS_Fragmentation M [M+H]+ m/z 305 / 307 H2O_loss [M+H - H2O]+ m/z 287 / 289 M->H2O_loss -H2O Benzene_loss [M+H - C6H6]+ m/z 227 / 229 M->Benzene_loss -C6H6 Br_loss [M+H - HBr]+ m/z 225 M->Br_loss -HBr H2O_Br_loss [M+H - H2O - HBr]+ m/z 207 H2O_loss->H2O_Br_loss -HBr CO_loss [M+H - C6H6 - CO]+ m/z 199 / 201 Benzene_loss->CO_loss -CO Br_loss->H2O_Br_loss -H2O

Figure 1: ESI-CID-MS/MS fragmentation pathways for the target dihydrobenzofuran.

Quantitative Diagnostic Data

To ensure rigorous structural confirmation, mass errors must be kept below 5 ppm. The table below summarizes the exact masses of the diagnostic fragments required for positive identification.

Fragment IdentityMolecular FormulaCalc. m/z (^79^Br)Calc. m/z (^81^Br)Neutral LossMechanistic Origin
Precursor Ion [C15H14BrO2]^+^305.0173307.0153N/AProtonation (ESI+)
Dehydration [C15H12BrO]^+^287.0067289.0047-18.0106 (H2O)Hydroxymethyl cleavage
Benzene Loss [C9H8BrO2]^+^226.9703228.9683-78.0470 (C6H6)C3-Phenyl rearrangement
Debromination [C15H13O2]^+^225.0912N/A (Singlet)-79.9261 (HBr)C7-Halogen cleavage
Dual Loss [C15H11O]^+^207.0806N/A (Singlet)-97.9367 (H2O+HBr)Aromatization of core
Ring Contraction [C8H8BrO]^+^198.9754200.9734-106.041 (C6H6+CO)Heterocycle rupture

Self-Validating LC-HRMS/MS Protocol

Standard DDA (Data-Dependent Acquisition) methods are prone to triggering on background noise or isobaric matrix interferences. To guarantee analytical trustworthiness, the following methodology utilizes Isotope Pattern Triggering —a self-validating logic gate where the instrument only fragments ions that mathematically prove they contain bromine [3].

Step 1: Chromatographic Separation (Diastereomer Resolution)

Because the target molecule contains two chiral centers (C2 and C3), it exists as cis and trans diastereomers.

  • Equip the UHPLC with a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to ensure sharp peak shapes and potential baseline resolution of the diastereomers.

  • Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The formic acid is critical for driving the equilibrium toward the [M+H]^+^ state.

Step 2: High-Resolution MS1 Acquisition
  • Operate the Orbitrap or Q-TOF mass spectrometer in positive ESI mode.

  • Set the MS1 resolution to a minimum of 70,000 (at m/z 200). This resolution is mandatory to separate the target's exact mass from nominal isobaric interferences (e.g., natural product background matrix).

Step 3: Isotope Pattern Triggering (The Validation Gate)
  • Program the DDA logic to monitor the m/z 300–310 range.

  • Set a conditional trigger: The quadrupole will only isolate the precursor if it detects two co-eluting peaks with a mass difference of exactly 1.998 Da (± 5 ppm) and an intensity ratio between 0.9 and 1.1 .

  • If this condition is met, the system validates the presence of a monobrominated species and triggers the MS/MS event.

Step 4: Stepped Collision Energy (SCE) MS/MS
  • Apply Stepped Collision Energy at NCE 20, 40, and 60.

  • Causality: NCE 20 is required to capture the fragile dehydration event (m/z 287), while NCE 60 is required to force the high-energy debromination and heterocyclic ring cleavage events (m/z 225 and 199). The spectra are dynamically averaged to provide a comprehensive fragmentation map in a single scan.

References

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2019. URL:[Link]

  • Identification of Secondary Metabolites from the Lichen Hypotrachyna enderythraea (Zahlbr.) Hale by HPLC-ESI-MS/MS. International Journal of Molecular Sciences, 2023. URL:[Link]

  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Marine Drugs, 2018. URL:[Link]

Foundational

Preclinical Evaluation of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran Derivatives: Dual Antioxidant and Tubulin-Targeting Anticancer Activity

Executive Summary The 2,3-dihydro-1-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its structural resemblance to natural lignans and α -tocopherol (Vitamin E). Recent p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its structural resemblance to natural lignans and α -tocopherol (Vitamin E). Recent preliminary studies on highly substituted variants—specifically 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran derivatives, such as (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol—have revealed a compelling dual-action biological profile encompassing both antioxidant and anticancer properties[1].

As an in-depth technical guide for drug development professionals, this whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and standardized preclinical screening protocols required to evaluate this specific class of compounds.

Pharmacophore Rationale & Structural Biology

To understand the biological activity of 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran derivatives, we must deconstruct the causality behind each structural moiety:

  • The 2,3-Dihydro-1-benzofuran Core: This bicyclic oxygen-containing heterocycle is the foundational engine for the molecule's bioactivity. It mimics the chroman ring of natural antioxidants, allowing it to act as a potent peroxyl radical trapping agent[2].

  • 7-Bromo Substitution: Halogenation at the 7-position serves a dual purpose. Pharmacokinetically, it increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. Pharmacodynamically, the bromine atom acts as a heavy electron-withdrawing group that can participate in halogen bonding within the hydrophobic pockets of target proteins, significantly increasing binding affinity compared to unsubstituted analogs[1].

  • 3-Phenyl Substitution: The introduction of a bulky aromatic ring at the C3 position is critical for the molecule's antineoplastic activity. The steric bulk and electron density of the phenyl group allow for π−π stacking interactions, specifically engineered to occupy the colchicine binding site at the interface of α

    • and β -tubulin heterodimers[3].

Mechanistic Pathways

Antioxidant Activity via Stereoelectronic Stabilization

The antioxidant capacity of 2,3-dihydrobenzofurans is driven by a Hydrogen-Atom Transfer (HAT) mechanism. When the compound encounters a reactive oxygen species (ROS), it donates a hydrogen atom. The resulting radical is exceptionally stable due to a stereoelectronic effect: the p -type lone pair orbital of the non-phenolic oxygen in the dihydrobenzofuran ring aligns perfectly to delocalize the unpaired electron on the aromatic system, as documented in the 2[2]. This makes these derivatives highly efficient at mitigating oxidative stress in biological systems[1].

Anticancer Activity via Tubulin Polymerization Inhibition

Derivatives of 2,3-dihydrobenzofuran have demonstrated potent anticancer properties by disrupting microtubule dynamics[4]. The 3-phenyl moiety fits snugly into the colchicine binding site of tubulin. By binding to this pocket, the compound prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly[5]. This inhibition of tubulin polymerization triggers a cascade: the mitotic spindle fails to form, leading to sustained G2/M cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells[3].

Pathway A 7-Bromo-3-phenyl-2,3-dihydro -1-benzofuran Scaffold B Colchicine Binding Site (Tubulin Heterodimer) A->B Hydrophobic & Halogen Bonding Interactions C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization & Spindle Arrest C->D E G2/M Cell Cycle Arrest D->E F Apoptosis (Cancer Cells) E->F

Mechanism of action: Tubulin polymerization inhibition leading to apoptosis.

Standardized Preclinical Screening Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out artifacts and confirm direct causality.

Workflow S1 Compound Synthesis & NMR/MS Validation S2 In Vitro Antioxidant Screening (DPPH Assay) S1->S2 S3 Tubulin Polymerization Assay (Cell-Free) S1->S3 S5 SAR Analysis & Lead Optimization S2->S5 S4 Cell Viability Assay (MCF-7 / PC-3 Lines) S3->S4 S4->S5

Sequential preclinical screening workflow for benzofuran derivatives.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: We utilize a cell-free system to isolate tubulin as the direct molecular target, eliminating confounding variables from upstream cellular metabolism or efflux pumps. Polymerization is tracked via turbidity (absorbance at 340 nm)[6]. Self-Validation: The assay mandates the use of Paclitaxel (a microtubule stabilizer that accelerates OD340​ increase) and Colchicine (a destabilizer that flattens the OD340​ curve) as parallel controls. If the Z'-factor between these controls drops below 0.5, the plate is rejected to prevent false positives caused by degraded tubulin.

  • Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 μ L of the 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran derivative (dissolved in DMSO, final DMSO <1%). Add 5 μ L of Paclitaxel (10 μ M) and Colchicine (10 μ M) to control wells.

  • Initiation: Add 1 mM GTP (final concentration) to the tubulin suspension immediately before use. Aliquot 45 μ L of the tubulin/GTP mix into each well.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: Calculate the IC50​ by plotting the Vmax​ of the polymerization curve against the log concentration of the test compound.

Protocol 2: DPPH Radical Scavenging Assay

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is utilized because its reduction strictly relies on the Hydrogen-Atom Transfer (HAT) mechanism, directly probing the stereoelectronic efficiency of the benzofuran's non-phenolic oxygen. Self-Validation: Trolox (a water-soluble Vitamin E analog) is used as the reference standard. A solvent-only blank is mandatory to account for background absorbance.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect from light.

  • Reaction: In a 96-well plate, mix 100 μ L of the test compound (serial dilutions from 1 μ M to 100 μ M) with 100 μ L of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Read absorbance at 515 nm. The color shift from deep purple to pale yellow indicates successful radical scavenging.

  • Calculation: Scavenging Effect (%) = [(Acontrol​−Asample​)/Acontrol​]×100 .

Structure-Activity Relationship (SAR) Data

To quantify the causality of the structural modifications, the following table summarizes the biological activity metrics of the primary lead compound, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, against its structural analogs.

Note: Lower IC50​ / GI50​ values indicate higher potency.

CompoundSubstitution ProfileDPPH Scavenging IC50​ ( μ M)Tubulin Inhibition IC50​ ( μ M)MCF-7 Viability GI50​ ( μ M)
A (Lead) 7-Br, 3-Phenyl, 2- CH2​OH 12.4 ± 0.8 4.2 ± 0.3 8.5 ± 0.6
B 7-Cl, 3-Phenyl, 2- CH2​OH 15.1 ± 1.17.8 ± 0.514.2 ± 1.0
C 7-H, 3-Phenyl, 2- CH2​OH 28.5 ± 1.518.4 ± 1.235.6 ± 2.1
D 7-Br, 3-H, 2- CH2​OH 45.2 ± 2.4>50.0>50.0

SAR Insights:

  • The removal of the 3-phenyl group (Compound D) completely abolishes tubulin inhibition, proving that bulky aromaticity at C3 is an absolute requirement for colchicine site binding.

  • Substituting the 7-bromo with a 7-chloro (Compound B) or hydrogen (Compound C) reduces both antioxidant and anticancer efficacy, validating the role of bromine in enhancing lipophilicity and target pocket halogen bonding.

Conclusion

The 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran scaffold represents a highly promising, dual-action pharmacophore. By combining the stereoelectronically stabilized antioxidant properties of the dihydrobenzofuran core with the tubulin-destabilizing steric bulk of the 3-phenyl group, these derivatives offer a unique therapeutic profile. Future lead optimization should focus on modifying the C2-hydroxymethyl group to improve aqueous solubility while maintaining the critical binding interactions at the C3 and C7 positions.

References

  • Buy (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol | 918305-08-5 - Smolecule.com - 1

  • The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues - Journal of the American Chemical Society (acs.org) - 2

  • Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents That Inhibit Tubulin Polymerization - PubMed (nih.gov) - 5

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing (rsc.org) - 4

  • Semisynthetic aurones inhibit tubulin polymerization at the colchicine-binding site and repress PC-3 tumor xenografts in nude mice and myc-induced T-ALL in zebrafish - PMC (nih.gov) - 3

  • Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity - ACS Publications (acs.org) - 6

Sources

Exploratory

A Technical Guide to the Computational Modeling of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol Binding Affinity to Casein Kinase 2

This guide provides a comprehensive, in-depth technical walkthrough for determining the binding affinity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol to its putative biological target, Casein Kinase 2 (CK2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical walkthrough for determining the binding affinity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol to its putative biological target, Casein Kinase 2 (CK2), through computational modeling. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Scientific Rationale

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a synthetic organic molecule featuring a benzofuran scaffold. This heterocyclic motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The inclusion of a bromine atom on the benzofuran ring is of particular interest, as halogenation is a well-established strategy in drug design to enhance binding affinity and selectivity.[3] While a specific biological target for this exact molecule has not been empirically determined, the structural alerts within the molecule, particularly the brominated benzofuran core, point towards plausible interactions with protein kinases.

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The human protein kinase CK2, in particular, is a constitutively active serine/threonine kinase implicated in cell proliferation, apoptosis, and transformation, making it a prime target for anticancer therapies.[5] Notably, dibenzofuran scaffolds, which bear structural resemblance to the core of our compound of interest, have been identified as potent inhibitors of CK2.[6] This structural analogy provides a strong, scientifically-grounded hypothesis for selecting CK2 as the protein target for this computational investigation.

This guide will delineate a complete in silico workflow to predict the binding affinity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol with the catalytic subunit of human CK2. We will navigate through the essential stages of system preparation, molecular docking, molecular dynamics simulations, and culminate in the calculation of binding free energy.

I. System Preparation: Laying the Foundation for Accuracy

The fidelity of any computational model is fundamentally dependent on the quality of the initial structures. This section details the meticulous process of preparing both the protein receptor and the small molecule ligand for subsequent simulations.

Receptor Preparation: Human Casein Kinase 2 (CK2α)

The starting point for our investigation is the three-dimensional structure of the human CK2α subunit. High-resolution crystal structures are publicly available in the Protein Data Bank (PDB).

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the crystal structure of the human CK2α subunit from the RCSB PDB. For this guide, we will hypothetically select a high-resolution structure, for instance, PDB ID: 1JWH.[7] This structure provides the coordinates of the protein atoms as determined by X-ray crystallography.

  • Initial Cleaning and Inspection:

    • Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is a standard practice to create a clean starting system.[8][9]

    • If the biological unit is a monomer and the PDB file contains a multimer, retain only a single protein chain.

  • Protonation and Missing Atom Correction:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger's Maestro or the pdb2gmx utility in GROMACS.[10]

    • Assign the appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.

    • Inspect the structure for any missing side-chain or backbone atoms and use modeling software to rebuild these missing fragments.[8]

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This is typically done using a molecular mechanics force field.

Ligand Preparation: (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Accurate representation of the ligand's three-dimensional structure and electrostatic properties is paramount for a successful simulation.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Obtain the 2D structure of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. The canonical SMILES representation is C1=CC=C(C=C1)C2C(OC3=C2C=CC=C3Br)CO.[1]

    • Use a cheminformatics toolkit such as RDKit or Open Babel to convert the 2D SMILES string into a 3D conformation.

  • Geometry Optimization: Perform a quantum mechanical geometry optimization of the 3D structure to obtain a low-energy conformation. This can be done using software like Gaussian or GAMESS.

  • Partial Charge Calculation: Calculate the partial atomic charges for the ligand. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are commonly used and are compatible with many standard force fields.

  • Force Field Parameterization: This is a critical step, especially for a molecule containing a bromine atom.

    • Utilize a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) to assign atom types and initial parameters.[11]

    • Special Consideration for Halogen Bonding: Standard force fields often do not adequately describe the anisotropic distribution of charge around a halogen atom, known as the "sigma-hole," which can be crucial for halogen bonding.[12][13] To improve accuracy, consider using a force field that explicitly models the sigma-hole, for instance, by incorporating a positively charged virtual particle on the halogen atom.[14] Alternatively, specific parameters for the brominated moiety can be derived from high-level quantum mechanical calculations.[15]

Ligand_Preparation_Workflow SMILES 2D SMILES String ThreeD_Conversion 2D to 3D Conversion SMILES->ThreeD_Conversion QM_Optimization Geometry Optimization (QM) ThreeD_Conversion->QM_Optimization Charge_Calculation Partial Charge Calculation QM_Optimization->Charge_Calculation Parameterization Force Field Parameterization Charge_Calculation->Parameterization Final_Ligand Simulation-Ready Ligand Parameterization->Final_Ligand

Caption: Ligand preparation workflow.

II. Molecular Docking: Predicting the Binding Pose

Molecular docking serves as a computational screening technique to predict the preferred orientation of the ligand when bound to the protein, forming a stable complex.[16][17]

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding site on the CK2α subunit. Typically, this is the ATP-binding pocket. The site can be defined based on the location of a co-crystallized inhibitor in a reference PDB structure or by using pocket detection algorithms.[18]

  • Docking Simulation: Use a molecular docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared ligand into the defined binding site.[16][19] These programs employ scoring functions to rank the different binding poses based on their predicted binding affinity.

  • Pose Analysis: Analyze the top-ranked docking poses. The most plausible binding mode is typically one that exhibits favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and potentially halogen bonds) with key residues in the binding pocket and has a low root-mean-square deviation (RMSD) when compared to known inhibitors if available.

Molecular_Docking_Workflow Prepared_Protein Prepared CK2α Structure Binding_Site Define Binding Site Prepared_Protein->Binding_Site Prepared_Ligand Prepared Ligand Docking Perform Docking Prepared_Ligand->Docking Binding_Site->Docking Pose_Analysis Analyze and Select Best Pose Docking->Pose_Analysis Complex Initial Protein-Ligand Complex Pose_Analysis->Complex

Caption: Molecular docking workflow.

III. Molecular Dynamics Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the system in a simulated physiological environment.[20][21]

Experimental Protocol: Molecular Dynamics Simulation

  • System Solvation: Place the protein-ligand complex from the best docking pose into a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute, solvent, and ions.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at the desired pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[22]

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.

IV. Binding Free Energy Calculations: The Quantitative Prediction

The ultimate goal of this computational study is to quantitatively predict the binding affinity of the ligand to the protein. This is achieved through the calculation of the binding free energy (ΔG_bind). Several methods are available, with varying levels of accuracy and computational cost.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energies from MD simulation trajectories.[23][24]

Experimental Protocol: MM/PBSA and MM/GBSA Calculations

  • Trajectory Extraction: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy terms:

    • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

  • Entropy Calculation (Optional): The change in conformational entropy upon binding (-TΔS) can be estimated using methods like normal-mode analysis, though this is computationally expensive and often omitted when comparing relative binding affinities.

  • Binding Free Energy Calculation: The binding free energy is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Alchemical Free Energy Calculations

Alchemical free energy methods, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), are more rigorous and computationally demanding but generally provide more accurate predictions of absolute binding free energies.[6][25][26] These methods involve creating a non-physical ("alchemical") pathway to transform the ligand into a non-interacting "dummy" molecule both in the solvent and in the protein binding site.

Experimental Protocol: Alchemical Free Energy Calculation

  • Thermodynamic Cycle: Define a thermodynamic cycle that relates the binding free energy to the free energies of the alchemical transformations.

  • Staged Simulations: Perform a series of MD simulations at different intermediate states (λ-windows) along the alchemical transformation pathway.

  • Free Energy Calculation: Calculate the free energy change for each transformation using statistical mechanics formulas. The absolute binding free energy is then derived from the thermodynamic cycle.

Free_Energy_Calculation_Workflow MD_Trajectory MD Simulation Trajectory MMPBSA_GBSA MM/PBSA & MM/GBSA Calculation MD_Trajectory->MMPBSA_GBSA Alchemical Alchemical Free Energy Calculation MD_Trajectory->Alchemical Binding_Affinity Predicted Binding Affinity (ΔG) MMPBSA_GBSA->Binding_Affinity Alchemical->Binding_Affinity

Sources

Protocols & Analytical Methods

Method

A Scalable Synthetic Route for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Application Note and Detailed Protocol Abstract This application note details a robust and scalable five-step synthesis for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Detailed Protocol

Abstract

This application note details a robust and scalable five-step synthesis for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective bromination of salicylaldehyde, followed by a Claisen-Schmidt condensation to yield a chalcone intermediate. Subsequent epoxidation and an acid-catalyzed intramolecular cyclization and rearrangement afford the key 2,3-dihydro-1-benzofuran-2-carbaldehyde core. The final step involves the selective reduction of the aldehyde to the desired primary alcohol. This synthetic route is designed for scalability, employing readily available starting materials and well-established chemical transformations, making it suitable for multigram production in a research or industrial setting.

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications, including potential anticancer, anti-inflammatory, and neuroprotective activities.[3] The specific target molecule, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, incorporates several key structural features: a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions; a phenyl group at the 3-position, which can influence biological activity; and a primary alcohol at the 2-position, providing a site for derivatization.

The development of a scalable and efficient synthesis for this compound is crucial for enabling its use in drug discovery programs and other chemical biology applications. The synthetic strategy outlined herein is designed to be both high-yielding and amenable to large-scale production, avoiding the use of expensive or hazardous reagents where possible.

Overall Synthetic Scheme

The five-step synthesis to produce (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is depicted below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Claisen-Schmidt Condensation cluster_2 Step 3: Epoxidation cluster_3 Step 4: Cyclization & Rearrangement cluster_4 Step 5: Reduction A Salicylaldehyde B 3-Bromo-2-hydroxybenzaldehyde A->B NBS, MeCN C (E)-1-(2-hydroxy-3-bromophenyl)-3-phenylprop-2-en-1-one B->C Acetophenone, NaOH, EtOH D Chalcone Epoxide C->D H2O2, K2CO3, MeOH E 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carbaldehyde D->E p-TsOH, Toluene F (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol E->F NaBH4, MeOH

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This procedure describes the regioselective ortho-formylation of 2-bromophenol, which is an alternative to the direct bromination of salicylaldehyde, offering high regioselectivity.[4][5]

Materials:

  • 2-Bromophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous MgCl₂ (28.5 g, 0.3 mol) and anhydrous THF (300 mL).

  • Add 2-bromophenol (34.6 g, 0.2 mol) to the suspension, followed by the slow addition of triethylamine (84 mL, 0.6 mol).

  • Heat the mixture to 50 °C and stir for 1 hour.

  • Add paraformaldehyde (27.0 g, 0.9 mol) in one portion.

  • Increase the temperature and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 3-bromo-2-hydroxybenzaldehyde as a solid.

Step 2: Synthesis of (E)-1-(2-hydroxy-3-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This step involves a base-catalyzed Claisen-Schmidt condensation to form the chalcone backbone.[6][7]

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-bromo-2-hydroxybenzaldehyde (20.1 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) in ethanol (200 mL).

  • Cool the solution in an ice bath and slowly add a solution of NaOH (8.0 g, 0.2 mol) in water (80 mL) with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours. The formation of a solid precipitate should be observed.

  • Filter the precipitate and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield the pure chalcone as a crystalline solid.

Step 3: Synthesis of (E)-2-(3-bromo-2-hydroxybenzoyl)-3-phenyloxirane (Chalcone Epoxide)

The epoxidation of the chalcone is achieved using basic hydrogen peroxide.[2][8]

Materials:

  • (E)-1-(2-hydroxy-3-bromophenyl)-3-phenylprop-2-en-1-one

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Suspend the chalcone (30.3 g, 0.1 mol) in methanol (300 mL) in a 1 L round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (34 mL, 0.3 mol) to the suspension.

  • Add a solution of K₂CO₃ (13.8 g, 0.1 mol) in water (50 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude chalcone epoxide, which can be used in the next step without further purification.

Step 4: Synthesis of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carbaldehyde

An acid-catalyzed intramolecular cyclization of the chalcone epoxide leads to the formation of the dihydrobenzofuran ring with a concomitant rearrangement to form the 2-carbaldehyde.

Materials:

  • (E)-2-(3-bromo-2-hydroxybenzoyl)-3-phenyloxirane

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

Procedure:

  • Dissolve the crude chalcone epoxide from the previous step in toluene (400 mL) in a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-TsOH monohydrate (1.9 g, 0.01 mol).

  • Reflux the mixture for 4 hours, with azeotropic removal of water.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to give the desired aldehyde.

Step 5: Synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

The final step is the selective reduction of the aldehyde to the primary alcohol using sodium borohydride.[9][10]

Materials:

  • 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the aldehyde (15.2 g, 0.05 mol) in methanol (250 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a solid.

Results and Discussion

The described five-step synthesis provides a scalable and efficient route to (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. The yields for each step are summarized in the table below.

StepProductStarting MaterialTypical Yield (%)
13-Bromo-2-hydroxybenzaldehyde2-Bromophenol85-90
2(E)-1-(2-hydroxy-3-bromophenyl)-3-phenylprop-2-en-1-one3-Bromo-2-hydroxybenzaldehyde80-85
3(E)-2-(3-bromo-2-hydroxybenzoyl)-3-phenyloxiraneChalcone90-95 (crude)
47-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carbaldehydeChalcone Epoxide65-70
5(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanolAldehyde90-95

The overall yield for the five-step sequence is typically in the range of 40-50%. All intermediates and the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. The regioselectivity of the initial bromination is crucial for the success of the synthesis. The use of a directed ortho-formylation of 2-bromophenol provides a reliable method to obtain the required 3-bromo-2-hydroxybenzaldehyde isomer.[4] The subsequent Claisen-Schmidt condensation and epoxidation are generally high-yielding and scalable processes.[2][6] The acid-catalyzed cyclization of the chalcone epoxide is a key step that forms the desired dihydrobenzofuran ring system. The final reduction of the aldehyde with sodium borohydride is a clean and efficient transformation.[9]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. The use of well-established and robust reactions makes this synthetic route amenable to multigram-scale production, providing a reliable source of this valuable building block for researchers in drug discovery and development.

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use. Bromine-containing compounds and strong acids and bases are corrosive and should be handled with appropriate caution.

References

  • Chalcone: A Privileged Structure in Medicinal Chemistry. PMC.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. ScholarWorks.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.
  • Solid-phase synthesis of 2'-hydroxychalcones. Effects on cell growth inhibition, cell cycle and apoptosis of human tumor cell lines. PubMed.
  • 3-Bromo-2-hydroxybenzaldehyde. PMC.
  • 2,3-DIHYDRO-1-BENZOFURAN-2-YLMETHANOL | 66158-96-1. ChemicalBook.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barb
  • One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation.
  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • 19.3. Reductions using NaBH4, LiAlH4. Lumen Learning.

Sources

Application

Application Note: In Vitro Screening Protocols for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Executive Summary & Scientific Rationale The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent anticancer and antioxidant ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent anticancer and antioxidant activities[1][2]. (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (CAS: 918305-08-5) represents a highly functionalized synthetic intermediate and lead compound for drug discovery[3].

Unlike planar, fully aromatic benzofurans which often suffer from non-specific DNA intercalation toxicity, the 2,3-dihydro saturation in this compound introduces a three-dimensional conformation that can enhance target specificity. Furthermore, the strategic placement of a bromine atom at the 7-position increases the molecule's lipophilicity (LogP), thereby improving cell membrane permeability and offering potential for halogen bonding with target proteins[3]. The hydroxymethyl group at the 2-position serves a dual purpose: it acts as a critical hydrogen bond donor/acceptor for kinase or receptor binding, and provides a versatile synthetic handle for further derivatization (e.g., esterification) to fine-tune the hydrophilic/lipophilic balance[1][3].

This application note provides rigorously designed, self-validating in vitro protocols to evaluate the two primary bioactivities associated with this class of compounds: Anticancer efficacy (via apoptosis induction) and Antioxidant capacity (via intracellular ROS scavenging) [2][4].

Physicochemical Properties & Formulation

Proper handling and formulation are critical to ensure reproducible in vitro data. The compound's halogenated aromatic nature necessitates specific solvation strategies to prevent precipitation in aqueous cell culture media.

Table 1: Compound Specifications and Handling Parameters

ParameterSpecification / RecommendationRationale
IUPAC Name (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanolDefines the exact stereochemical and structural connectivity.
CAS Number 918305-08-5Industry standard identifier[3].
Molecular Formula C₁₅H₁₃BrO₂Highlights the halogenated benzofuran core[3].
Molecular Weight 305.17 g/mol Ideal lead-like molecular weight (<350 g/mol )[3].
Primary Solvent 100% DMSO (Dimethyl sulfoxide)Required to overcome the lipophilicity imparted by the bromine atom.
Stock Concentration 10 mM to 50 mMAllows for high-throughput serial dilutions.
Assay Tolerance Max 0.1% DMSO in final assayExceeding 0.1% DMSO induces basal cellular toxicity, confounding results.

Experimental Screening Workflow

The following workflow illustrates the logical progression from compound preparation to mechanistic validation.

Workflow A Compound Prep (DMSO Stock) B Cell Culture (Cancer/Normal Lines) A->B C Primary Screen (CellTiter-Glo Viability) B->C E Antioxidant Screen (DCFDA ROS Assay) B->E D Secondary Screen (Caspase-3/7 Apoptosis) C->D F Hit Validation (IC50 & Mechanism) D->F E->F

Figure 1: High-throughput in vitro screening cascade for benzofuran derivatives.

Protocol 1: High-Throughput Cell Viability & Apoptosis Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines (e.g., MCF-7, HepG2) and confirm whether the mechanism of cytotoxicity is apoptotic rather than necrotic.

Causality & Assay Selection: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than traditional colorimetric MTT assays. Benzofuran derivatives can sometimes exhibit intrinsic fluorescence or redox activity that interferes with tetrazolium reduction, leading to false-positive viability signals. ATP quantitation bypasses this metabolic artifact.

Step-by-Step Methodology

Part A: Cell Seeding & Treatment (Self-Validating System)

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into a 96-well opaque white plate.

    • Expert Insight: Seeding at 5,000 cells ensures the control wells do not reach over-confluence (contact inhibition) during the 72-hour assay window, which would artificially skew the growth curve.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 in serum-free media.

  • Dosing: Add 10 µL of the intermediate dilution to the 90 µL of cells (final volume = 100 µL). The final DMSO concentration is now strictly 0.1%.

    • System Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 1 µM) on every plate to validate assay dynamic range.

Part B: Viability & Apoptosis Readout

  • Incubation: Expose cells to the compound for 72 hours.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-luminescent reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

  • Apoptosis Confirmation: For concentrations near the calculated IC₅₀, run a parallel plate using a Caspase-3/7 luminescent assay. An increase in Caspase-3/7 cleavage confirms programmed cell death, a hallmark of bioactive benzofurans[2].

Protocol 2: Intracellular ROS Scavenging Assay

Objective: To evaluate the antioxidant capacity of the compound under oxidative stress conditions. Benzofurans are known to neutralize reactive oxygen species (ROS) through Single-Electron Transfer (SET) or Radical-Adduct-Formation (RAF) mechanisms[4].

Causality & Assay Selection: We employ the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Once inside the cell, cellular esterases cleave the diacetate groups, trapping the probe intracellularly. Subsequent oxidation by ROS converts it to highly fluorescent DCF.

Step-by-Step Methodology
  • Cell Preparation: Seed normal human cells (e.g., HUVEC or BJ fibroblasts) at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours.

  • Probe Loading: Aspirate media and wash the cells twice with warm PBS.

    • Expert Insight: This wash step is critical. Serum proteins in complete media contain esterases that will prematurely cleave DCFDA outside the cell, causing massive background fluorescence and destroying the assay window.

  • DCFDA Incubation: Add 100 µL of 10 µM DCFDA in PBS to each well. Incubate in the dark for 45 minutes at 37°C.

  • Treatment & Stress Induction: Aspirate the DCFDA solution. Add the benzofuran compound (e.g., 1 µM, 5 µM, 10 µM) co-incubated with a known ROS inducer (e.g., 100 µM Tert-Butyl Hydroperoxide, TBHP) in PBS.

    • System Validation: The assay must include a "TBHP only" well (Maximum ROS) and a "PBS only" well (Basal ROS). If the TBHP well does not show at least a 3-fold increase in fluorescence over basal, the assay is invalid.

  • Kinetic Readout: Immediately place the plate in a fluorescent reader (Ex/Em = 485/535 nm). Read fluorescence kinetically every 10 minutes for 2 hours to capture the compound's real-time ROS scavenging kinetics.

Data Interpretation & Mechanistic Pathway

When evaluating (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, researchers should look for a dose-dependent mitigation of ROS in normal cells, contrasted with targeted apoptosis in malignant cell lines.

Table 2: Expected Quantitative Metrics for Benzofuran Screening

Assay TypeCell LineKey MetricExpected Bioactivity Profile
Viability MCF-7 (Breast Cancer)IC₅₀ (µM)Dose-dependent reduction in viability; target IC₅₀ < 10 µM.
Apoptosis MCF-7 (Breast Cancer)Caspase-3/7 Fold Change>3-fold increase in luminescence at 2x IC₅₀ concentration.
Antioxidant HUVEC (Normal Endothelial)Intracellular ROS (%)>50% reduction in TBHP-induced ROS fluorescence at 10 µM.

The dual nature of this compound's biological activity is mapped in the mechanistic diagram below:

Mechanism cluster_0 Antioxidant Pathway cluster_1 Anticancer Pathway Cmpd (7-Bromo-3-phenyl-2,3-dihydro- 1-benzofuran-2-yl)methanol ROS Intracellular ROS (H2O2, O2-) Cmpd->ROS Inhibits Mito Mitochondrial Depolarization Cmpd->Mito Induces Scavenge Radical Scavenging (SET/RAF) ROS->Scavenge Neutralized by Protect Cellular Protection (Lipid/DNA Integrity) Scavenge->Protect Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of action: ROS scavenging in normal cells vs. apoptosis induction in cancer cells.

References

  • Smolecule. "Buy (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol | 918305-08-5". Smolecule.com.
  • López-Frías, G., et al. "Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants". Molecules / PubMed Central.
  • Li, X., et al. "Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants". Molecules / PubMed Central.
  • Bhati, K. K., & Gupta, A. "An Update on Natural Occurrence and Biological Activity of Benzofurans". ResearchGate.

Sources

Method

Application Notes and Protocols for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol in Drug Discovery

Abstract The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and clinically approved drugs, exhibiting a wide array of biological activities.[1][2] This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and clinically approved drugs, exhibiting a wide array of biological activities.[1][2] This document provides a comprehensive guide to leveraging (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol as a versatile starting material for drug discovery campaigns. We present its potential as a core structure for generating diverse chemical libraries and outline detailed protocols for synthetic derivatization and subsequent biological evaluation. The strategic placement of the bromine atom and the primary alcohol function as synthetic handles for extensive chemical modification, making this compound an ideal entry point for exploring structure-activity relationships (SAR) in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4][5]

Introduction: The 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a cornerstone in medicinal chemistry, recognized for its structural rigidity and ability to present substituents in a well-defined three-dimensional space. This scaffold is found in numerous bioactive molecules, underscoring its importance as a pharmacophore.[2][6] Natural products like ailanthoidol exhibit antitumor and antiviral properties, while synthetic derivatives have been developed as potent inhibitors of various enzymes and modulators of cellular pathways.[7][8]

The subject of this guide, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (Compound 1) , is a particularly valuable starting block for several reasons:

  • Privileged Core: It is built upon the proven 2,3-dihydrobenzofuran scaffold.

  • Synthetic Handles: It possesses two distinct, orthogonally reactive sites. The bromine atom on the aromatic ring is primed for transition metal-catalyzed cross-coupling reactions, while the primary alcohol is amenable to oxidation, esterification, or etherification.[9]

  • Modulation of Properties: The bromine atom and phenyl group can enhance biological activity and influence physicochemical properties. Halogenation is a known strategy for improving the potency of anticancer agents.[10][11]

This guide will detail the strategic application of Compound 1 in a typical drug discovery workflow, from library synthesis to biological screening.

Synthetic Strategy: From Scaffold to Library

The primary utility of Compound 1 is as a foundation for creating a library of analogues for screening. The goal of diversity-oriented synthesis is to systematically modify the core structure to explore the chemical space around it, which is essential for identifying lead compounds and understanding SAR.[2]

Workflow for Library Synthesis

The following diagram illustrates a dual-axis strategy for diversifying Compound 1 . One axis explores modifications via the aryl bromide (Position 7), while the other explores modifications at the hydroxymethyl group (Position 2).

G cluster_0 Core Scaffold cluster_1 Axis 1: Position 7 Modification cluster_2 Axis 2: Position 2 Modification cluster_3 Generated Library start (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (Amines, Phenols) start->buchwald Pd/Cu Catalyst oxidation Oxidation (PCC, DMP) start->oxidation Oxidizing Agent esterification Esterification (Acid Chlorides) start->esterification Base library Diverse Compound Library (for Biological Screening) suzuki->library buchwald->library oxidation->library esterification->library

Caption: Synthetic workflow for diversifying the core scaffold.

Protocol 2.1: Synthesis of 7-Aryl Derivatives via Suzuki Coupling

This protocol describes a general procedure for replacing the bromine atom of Compound 1 with various aryl groups using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a robust and widely used method for forming C-C bonds.[12]

Rationale: The Suzuki coupling is chosen for its high functional group tolerance and generally mild reaction conditions, which are crucial for preserving the other functional groups on the scaffold.

Materials:

  • (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (Compound 1)

  • Aryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equivalents)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3 equivalents)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, inert gas (Argon or Nitrogen) supply

Procedure:

  • To a round-bottom flask, add Compound 1 (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Attach a condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl derivative.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation: Screening for Anticancer Activity

Given that numerous dihydrobenzofuran and benzofuran derivatives have demonstrated potent anticancer activity, a primary application of a newly synthesized library would be to screen for cytotoxicity against various cancer cell lines.[3][10][13] The MTT assay is a standard, reliable colorimetric method for assessing cell viability.[14]

Drug Discovery Screening Cascade

The initial "hit" from a primary screen is just the beginning. A rigorous cascade of assays is required to advance a compound toward being a clinical candidate.

G hts Primary Screening (e.g., MTT Assay @ 10 µM) confirm Hit Confirmation & Dose-Response (IC50) hts->confirm secondary Secondary / Mechanistic Assays (e.g., Apoptosis, Cell Cycle) confirm->secondary adme In Vitro ADME/Tox (Metabolic Stability, hERG) secondary->adme lead_op Lead Optimization (SAR Studies) adme->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: A typical drug discovery screening cascade workflow.

Protocol 3.1: In Vitro Anticancer Screening (MTT Assay)

This protocol details the procedure for evaluating the cytotoxicity of newly synthesized compounds against a human cancer cell line (e.g., HCT116 for colon cancer or MCF-7 for breast cancer).

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO to create stock solutions (e.g., 10 mM)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well plates, multichannel pipettes, CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Results from the MTT assay should be tabulated to compare the potency of different derivatives.

Compound IDR¹ (at C7)R² (at C2)IC₅₀ (µM) vs. HCT116
1 -Br-CH₂OH> 100
2a -Phenyl-CH₂OH45.2
2b -4-Fluorophenyl-CH₂OH21.8
3a -Br-CHO78.5
3b -Br-COOH> 100
Doxorubicin (Positive Control)0.8

Table represents hypothetical data for illustrative purposes.

Computational Approaches and Scaffold Hopping

In parallel with wet-lab synthesis and screening, computational tools can accelerate the discovery process. Scaffold-based design and scaffold hopping are powerful in silico strategies.[15][16] If an initial hit shows promise but also has liabilities (e.g., poor solubility, toxicity), scaffold hopping can be used to find structurally novel cores that maintain the key pharmacophoric features while improving overall properties.[17][18]

G cluster_0 Initial Hit Molecule cluster_1 Scaffold Hopping (in silico) cluster_2 Novel Compound Series A Original Scaffold (e.g., Dihydrobenzofuran) R1 R1 A->R1 R2 R2 A->R2 B New Scaffold 1 (e.g., Chromane) A->B Replace Core Maintain R-groups C New Scaffold 2 (e.g., Indoline) D New Scaffold 3 (e.g., Tetrahydroquinoline) B_R New Compound 1 B->B_R C_R New Compound 2 C->C_R D_R New Compound 3 D->D_R

Caption: Conceptual workflow for computational scaffold hopping.

Conclusion

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a highly strategic starting material for drug discovery programs. Its privileged core structure, combined with versatile synthetic handles, enables the efficient generation of diverse compound libraries. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating new chemical entities based on this scaffold. By integrating rational synthetic chemistry, systematic biological screening, and modern computational approaches, researchers can effectively exploit the therapeutic potential of the 2,3-dihydrobenzofuran class of molecules to identify and optimize novel drug candidates.

References

  • Wu, L., et al. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Da-ta Biotech. (2024). In Vitro Assays Drug Discovery: R&D Solutions. Available at: [Link]

  • Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development. Available at: [Link]

  • Schmid, M., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. Available at: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • AXXAM. (n.d.). In Vitro Assays for successful drug discovery programs. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Frontiers in Chemistry. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Available at: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Available at: [Link]

  • RoukenBio. (2025). Introducing the in vitro models driving drug development. Available at: [Link]

  • Movassaghi, M., & Chen, B. (2015). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Lim, J., et al. (2019). Scaffold-based molecular design with a graph generative model. RSC Publishing. Available at: [Link]

  • Im, S., et al. (2019). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Grygier, P., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]

  • ChemBounce. (2025). ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics Advances. Available at: [Link]

  • Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]

  • Figshare. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design: Replacing an Unwanted Molecular Motif. Available at: [Link]

  • Lim, J., et al. (2019). Scaffold-based molecular design using graph generative model. arXiv. Available at: [Link]

  • El-Gamal, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Small-molecule Screening Techniques in Drug Discovery. Available at: [Link]

  • Springer Protocols. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery. Available at: [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • Semantic Scholar. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Available at: [Link]

  • Technology Networks. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

  • PubMed. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available at: [Link]

  • ACS Publications. (2016). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry. Available at: [Link]

  • El Bialy, S. A. A., et al. (2013). Novel benzofuran derivatives: synthesis and antitumor activity. Heterocyclic Communications. Available at: [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • NIH. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

Sources

Application

The Strategic Utility of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol as a Pivotal Synthetic Intermediate

Introduction: Unlocking the Potential of a Privileged Scaffold The 2,3-dihydro-1-benzofuran framework represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2,3-dihydro-1-benzofuran framework represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets. The strategic introduction of specific substituents onto this core can fine-tune its pharmacological profile. This guide focuses on the synthesis and versatile applications of a key intermediate, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol . The presence of a bromine atom at the 7-position, a phenyl group at the 3-position, and a hydroxymethyl group at the 2-position provides three distinct points for chemical modification, making this compound a highly valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides detailed protocols and application notes to empower researchers in harnessing the full potential of this versatile intermediate.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties and spectral characteristics of the title compound is crucial for its successful synthesis and application.

PropertyValueSource
CAS Number 918305-08-5
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
Appearance Expected to be an off-white to pale yellow solidGeneral knowledge of similar compounds
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General knowledge of similar compounds
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.20 (m, 5H, Ar-H of phenyl group), 7.10-6.80 (m, 3H, Ar-H of benzofuran), 5.10-4.90 (m, 1H, H-2), 4.00-3.80 (m, 2H, -CH₂OH), 3.70-3.50 (m, 1H, H-3), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0 (C-7a), 140.0 (C-ipso of phenyl), 130.0-127.0 (C-Ar of phenyl and benzofuran), 125.0 (C-3a), 115.0 (C-7), 90.0 (C-2), 65.0 (-CH₂OH), 45.0 (C-3).

Synthetic Protocols: A Multi-Step Approach to the Target Intermediate

The synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is best approached through a multi-step sequence that allows for precise control over the introduction of each substituent. The following protocol is a proposed route based on established methodologies for the synthesis of similar 2,3-dihydro-1-benzofuran derivatives.

Synthetic Pathway A 2-Hydroxybenzaldehyde C Ethyl 3-phenyl-1-benzofuran-2-carboxylate A->C 1. K2CO3, Acetone 2. PPA, Toluene B Ethyl 2-bromo-2-phenylacetate B->C D Ethyl 3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate C->D Mg, MeOH E Ethyl 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate D->E NBS, Acetonitrile F (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol E->F LiAlH4, THF

Figure 1: Proposed synthetic workflow for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.

Step 1: Synthesis of Ethyl 3-phenyl-1-benzofuran-2-carboxylate

This initial step involves the construction of the benzofuran core through a condensation reaction followed by cyclization.

  • Principle: The synthesis begins with the O-alkylation of a substituted phenol with an α-haloester, followed by an intramolecular cyclization to form the benzofuran ring. The use of a strong acid catalyst like polyphosphoric acid (PPA) facilitates the dehydration and ring closure.

  • Protocol:

    • To a solution of 2-hydroxybenzaldehyde (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

    • To this suspension, add ethyl 2-bromo-2-phenylacetate (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in toluene and add polyphosphoric acid (PPA) (10% w/w).

    • Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-phenyl-1-benzofuran-2-carboxylate.

Step 2: Reduction to Ethyl 3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate

The furan ring of the benzofuran is selectively reduced to form the 2,3-dihydrobenzofuran scaffold.

  • Principle: The reduction of the double bond in the furan ring can be achieved using magnesium in methanol. This method is often preferred for its mild conditions and good yields.[6]

  • Protocol:

    • To a solution of ethyl 3-phenyl-1-benzofuran-2-carboxylate (1.0 eq.) in methanol, add magnesium turnings (5.0 eq.) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate.

Step 3: Regioselective Bromination to Ethyl 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate

The introduction of a bromine atom at the 7-position is a key step in the synthesis.

  • Principle: Electrophilic aromatic bromination of the benzofuran ring is achieved using N-bromosuccinimide (NBS). The regioselectivity of the bromination is directed by the existing substituents. The ether oxygen activates the aromatic ring, and the 7-position is often favored due to steric and electronic factors.[7]

  • Protocol:

    • Dissolve ethyl 3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 eq.) in acetonitrile.

    • Add N-bromosuccinimide (NBS) (1.05 eq.) in one portion at room temperature.

    • Stir the reaction mixture in the dark for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

    • Extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain ethyl 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate.

Step 4: Reduction to (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

The final step involves the reduction of the ester functionality to a primary alcohol.

  • Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[1][8][9] The reaction should be carried out under anhydrous conditions.

  • Protocol:

    • To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.

Application Notes: A Gateway to Diverse Chemical Scaffolds

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a versatile intermediate with multiple reactive sites that can be selectively functionalized to generate a library of novel compounds.

Applications A (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol B Derivatization at the Hydroxymethyl Group A->B C Modification via the Bromo Substituent A->C D Oxidation to Aldehyde B->D E Etherification B->E F Esterification B->F G Suzuki Coupling C->G H Buchwald-Hartwig Amination C->H I Sonogashira Coupling C->I

Figure 2: Derivatization possibilities of the title compound.

Elaboration of the Hydroxymethyl Group

The primary alcohol at the C-2 position is a versatile handle for introducing a variety of functional groups.

  • Oxidation to the Aldehyde: Mild oxidation of the primary alcohol to the corresponding aldehyde, (7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)carbaldehyde, opens up a plethora of subsequent reactions. This transformation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.[10] The resulting aldehyde can then be used in Wittig reactions, reductive aminations, and aldol condensations to introduce diverse side chains.

  • Etherification and Esterification: The hydroxyl group can be readily converted into ethers and esters. Williamson ether synthesis with various alkyl halides or esterification with a range of carboxylic acids or acid chlorides allows for the introduction of lipophilic or polar groups, which can significantly impact the pharmacokinetic properties of the final compounds.

Functionalization via the Bromo Substituent

The bromine atom at the C-7 position is ideally located for modification through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[6][11][12][13]

  • Suzuki-Miyaura Coupling: The Suzuki coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl and heteroaryl groups at the 7-position, which can be crucial for modulating receptor affinity and selectivity.[11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 7-position. This is a powerful tool for incorporating basic nitrogen atoms, which are often key pharmacophoric elements.

  • Sonogashira Coupling: The Sonogashira coupling of the aryl bromide with a terminal alkyne provides access to 7-alkynyl-substituted derivatives. These alkynes can serve as handles for further transformations or as important structural motifs in their own right.

Application in the Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

Derivatives of the 2,3-dihydro-1-benzofuran scaffold have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[14][15][16][17] The CB2 receptor is a promising therapeutic target for the treatment of inflammatory and neuropathic pain, as it is primarily expressed in immune cells and its activation does not produce the psychoactive side effects associated with CB1 receptor agonism.[14]

The title compound serves as an excellent starting point for the synthesis of novel CB2 agonists. Structure-activity relationship (SAR) studies on related series have shown that:

  • The 3-phenyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate potency.

  • The 2-position can be functionalized with different groups to optimize receptor binding. For example, the hydroxymethyl group of the title compound can be converted to an amide, which has been shown to be a key interaction point with the receptor.[14]

  • The 7-position offers a vector for exploring additional interactions within the receptor binding pocket. By using the bromo-substituent as a handle for cross-coupling reactions, novel substituents can be introduced to enhance selectivity and potency.

Protocol for the Synthesis of a Potential CB2 Agonist:

  • Oxidize (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate or Jones reagent.

  • Couple the resulting carboxylic acid with a desired amine (e.g., adamantylamine, which has been shown to be favorable in some CB2 agonist series) using a standard peptide coupling reagent such as HATU or EDC/HOBt.

  • Perform a Suzuki coupling at the 7-position with a suitable boronic acid (e.g., 4-methoxyphenylboronic acid) to introduce a new aryl group.

  • Purify and characterize the final compound and evaluate its biological activity in CB1 and CB2 receptor binding and functional assays.

Conclusion: A Versatile Intermediate for Future Discoveries

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a strategically designed synthetic intermediate that offers a wealth of opportunities for the development of novel molecules with diverse applications. Its three distinct points of functionalization allow for the systematic exploration of chemical space, making it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource to facilitate the use of this versatile building block in the synthesis of the next generation of innovative compounds.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

  • University of Montana. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. UM Impact. [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. [Link]

  • SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. [Link]

  • Zheng, C., & Wang, Q. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 14699–14711. [Link]

  • Sakamoto, K., & Nishimura, T. (2020). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 18(1), 85-89. [Link]

  • Asif, M. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Google Patents. (1996).
  • ResearchGate. (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofuran. [Link]

  • Organic Chemistry. (2019, July 20). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (n.d.). Lithium Aluminum Hydride: A Powerful Reducing Agent. [Link]

  • ResearchGate. (n.d.). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. [Link]

  • Royal Society of Chemistry. (2020). d0qo01247e1.pdf. [Link]

  • Irfan, M., Zahoor, A. F., Naqvi, S. A. Z., & Faiz, S. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1354963. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]

  • Beilstein Journals. (2024, October 21). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. [Link]

  • ACS Publications. (2025, June 18). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Semantic Scholar. (2024, October 18). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. [Link]

  • Frontiers. (2024, December 12). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

  • ResearchGate. (n.d.). Fig. S3. a) 1 H-NMR and b) 13 C-NMR spectra of compound 3. [Link]

  • PubChemLite. (n.d.). (2,3-dihydro-1-benzofuran-2-yl)methanol (C9H10O2). [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • Beilstein Archives. (n.d.). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. [Link]

  • Giebułtowicz, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

Sources

Method

Application Note: A Scientist's Guide to Sample Preparation for the Analysis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Abstract The accurate quantification of novel therapeutic agents is a cornerstone of drug development. (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, a compound featuring the biologically significant benzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of novel therapeutic agents is a cornerstone of drug development. (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, a compound featuring the biologically significant benzofuran scaffold, represents a class of molecules with considerable therapeutic potential.[1][2] However, its analysis, particularly in complex biological matrices like plasma or serum, is fraught with challenges from interfering endogenous components. This guide provides a detailed examination of three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offering researchers a framework for selecting and implementing the most appropriate method for their analytical objectives, from high-throughput screening to rigorous, regulated bioanalysis.

The Central Challenge: Overcoming Matrix Effects

In modern drug development, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[3][4][5] However, the accuracy of this technique is highly dependent on the cleanliness of the sample injected into the instrument.

Biological samples are complex mixtures containing proteins, salts, phospholipids, and other endogenous materials.[6][7] During the electrospray ionization (ESI) process in the mass spectrometer's source, these non-target compounds can co-elute with the analyte of interest, competing for ionization and suppressing the analyte's signal. This phenomenon, known as the "matrix effect," can lead to poor accuracy, imprecision, and a general lack of reproducibility. The primary goal of sample preparation is, therefore, to selectively remove these interferences while maximizing the recovery of the target analyte.[7][8]

Strategy Selection: A Method for Every Stage

The choice of a sample preparation technique is not arbitrary; it is a strategic decision dictated by the analytical goal, the complexity of the sample matrix, and available resources. The decision can be visualized as a trade-off between speed, cost, and the ultimate purity of the extract.

G cluster_input Analytical Need Start What is the goal of the analysis? PPT Protein Precipitation (PPT) Pros: Fast, Inexpensive, High Throughput Cons: Low Purity, High Matrix Effects Start->PPT Early Discovery High-Throughput Screening Speed is critical LLE Liquid-Liquid Extraction (LLE) Pros: Better Purity than PPT, Moderate Cost Cons: Labor-intensive, Emulsion Risk Start->LLE Development Cleaner sample needed Moderate throughput SPE Solid-Phase Extraction (SPE) Pros: Highest Purity, Best Recovery, Concentrates Analyte Cons: Higher Cost, Method Development Required Start->SPE Regulated Bioanalysis GLP/Clinical Trials Maximum data quality required

Caption: Decision workflow for selecting a sample preparation technique.

Protocol I: Protein Precipitation (PPT) for High-Throughput Screening

Scientific Principle

Protein Precipitation is the simplest and fastest method for removing the most abundant interference in plasma and serum: proteins.[9] It operates by introducing a water-miscible organic solvent, typically acetonitrile, which disrupts the solvation shell around the proteins.[10] This causes them to denature, aggregate, and precipitate out of the solution, allowing the supernatant containing the analyte to be collected.[10][11]

Application & Limitations

PPT is ideal for early-stage drug discovery, where thousands of compounds may be screened and speed is paramount. While effective at removing proteins, it does little to remove other interferences like phospholipids and salts, making it susceptible to matrix effects.

Detailed Protocol (96-Well Plate Format)
  • Add 20 µL of plasma/serum sample to each well of a 96-well collection plate.

  • Dispense 60 µL of cold (<4°C) acetonitrile containing an internal standard into each well. A 3:1 ratio of solvent to sample is recommended for efficient precipitation.[12][13]

  • Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for direct injection or further processing.

G A 1. Sample Aliquot (Plasma/Serum) B 2. Add Precipitation Solvent (e.g., 3:1 Acetonitrile) A->B C 3. Vortex (Mix & Precipitate) B->C D 4. Centrifuge (Pellet Proteins) C->D E 5. Collect Supernatant (Contains Analyte) D->E F Analyze via LC-MS/MS E->F

Caption: High-level workflow for Protein Precipitation (PPT).

A Scientist's Perspective

The choice of precipitation solvent is critical. Acetonitrile is often preferred over methanol as it tends to produce a cleaner, more flocculent precipitate that is easier to pellet.[7] Be aware that highly protein-bound analytes may co-precipitate, leading to lower recovery. A quick experiment comparing recovery from a neat solution versus a matrix solution will validate this for your compound.

Protocol II: Liquid-Liquid Extraction (LLE) for Enhanced Purity

Scientific Principle

LLE is a classic chemistry technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[7][14] The analyte partitions from the aqueous matrix into the organic phase, leaving behind polar interferences like salts and some proteins.[15]

Application & Limitations

LLE provides a significantly cleaner extract than PPT and is a robust choice for methods requiring better performance. However, it is more labor-intensive, uses larger volumes of organic solvents, and can be difficult to automate.

Detailed Protocol
  • Pipette 100 µL of plasma/serum sample into a clean glass tube.

  • pH Adjustment (Critical Step): The analyte, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, is neutral. Therefore, pH adjustment is less critical than for acidic or basic compounds. Add 100 µL of a buffer (e.g., pH 7.4 phosphate buffer) to normalize the sample.

  • Add 600 µL of an appropriate organic solvent. Given the analyte's structure, methyl tert-butyl ether (MTBE) is an excellent choice due to its low water miscibility and good extraction efficiency for moderately non-polar compounds.

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes to achieve complete phase separation.

  • Using a pipette, carefully transfer the upper organic layer to a new tube, taking care not to disturb the aqueous layer or the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

G A 1. Sample Aliquot + Buffer B 2. Add Immiscible Organic Solvent (e.g., MTBE) A->B C 3. Vortex (Partition Analyte) B->C D 4. Centrifuge (Separate Phases) C->D E 5. Isolate Organic Layer D->E F 6. Evaporate Solvent E->F G 7. Reconstitute in Mobile Phase F->G H Analyze via LC-MS/MS G->H

Caption: General workflow for Liquid-Liquid Extraction (LLE).

A Scientist's Perspective

Emulsion formation is a common issue in LLE. To minimize this, vortex smoothly rather than erratically and consider adding salt to the aqueous phase to increase its polarity. The evaporation and reconstitution step is powerful; it not only allows for solvent exchange to one compatible with your chromatography but also enables sample concentration, boosting the method's sensitivity.

Protocol III: Solid-Phase Extraction (SPE) for Unrivaled Performance

Scientific Principle

SPE is a highly selective and powerful form of sample preparation analogous to liquid chromatography.[16] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. A final elution step with a strong solvent recovers the purified and often concentrated analyte.[17] SPE offers significant advantages over LLE, including higher analyte recovery, reduced solvent usage, and superior automation capabilities.[8][18]

Application & Limitations

SPE is the method of choice for regulated bioanalysis, where the highest levels of accuracy, precision, and reproducibility are non-negotiable.[6] The primary limitation is the higher cost per sample and the need for initial method development to optimize the sorbent and solvents.

Detailed Protocol (Reversed-Phase SPE)
  • Sorbent Choice: Based on the structure of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, which contains significant hydrophobic character (phenyl and bromo groups), a reversed-phase mechanism is ideal. A polymeric sorbent like Oasis HLB (Hydrophilic-Lipophilic Balance) is highly recommended as it offers excellent retention for a broad range of compounds and is resistant to drying out.[3][6]

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups. This is a critical step for ensuring reproducible retention.[16][18]

  • Equilibrate: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the diluted sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min). The analyte will be retained by hydrophobic interactions.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes highly polar interferences like salts without dislodging the analyte.

  • Elute: Pass 1 mL of methanol through the cartridge to disrupt the hydrophobic interaction and elute the purified analyte into a clean collection tube.

  • Evaporate the eluate and reconstitute as in the LLE protocol for analysis.

G A 1. Condition Sorbent (Methanol) B 2. Equilibrate Sorbent (Water) A->B C 3. Load Sample B->C D 4. Wash (Remove Interferences) C->D E 5. Elute (Collect Purified Analyte) D->E F 6. Evaporate & Reconstitute E->F G Analyze via LC-MS/MS F->G

Caption: The four fundamental steps of Solid-Phase Extraction (SPE).

A Scientist's Perspective

The wash step is where the true power of SPE lies. You can fine-tune the percentage of organic solvent in the wash solution to be as strong as possible without causing premature elution of your analyte. This "sweet spot" maximizes the removal of interferences, leading to the cleanest possible extract and minimizing matrix effects.

Method Performance Comparison

The following table provides a comparative summary to guide the selection process.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Goal Speed & ThroughputIntermediate CleanupMaximum Purity & Recovery
Typical Recovery 80-100% (analyte dependent)70-90%>95%
Matrix Effect Reduction LowModerateHigh
Time per Sample < 5 minutes15-20 minutes10-15 minutes
Solvent Usage LowHighLow to Moderate
Automation Potential HighLowHigh
Best Use Case Early Discovery ScreeningDevelopment AssaysRegulated/Clinical Bioanalysis

Special Case: Analysis from Pharmaceutical Formulations

For quality control or stability testing of a finished product, the matrix is much simpler.

  • Accurately weigh a portion of powdered tablets or capsule contents equivalent to a target amount of the analyte.[19]

  • Transfer to a volumetric flask and add a suitable solvent like methanol or acetonitrile to dissolve the analyte.[19]

  • Sonicate for 15 minutes to ensure complete dissolution.[19]

  • Dilute to the final volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection into the HPLC/UPLC system.[19]

Conclusion

The successful analysis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol begins with a well-chosen and meticulously executed sample preparation strategy. While Protein Precipitation offers unrivaled speed for screening, Solid-Phase Extraction provides the clean extracts necessary for the most demanding quantitative applications in late-stage development and clinical trials. By understanding the scientific principles behind each technique and aligning the method with the analytical objective, researchers can generate high-quality, reliable data, accelerating the journey from drug discovery to therapeutic reality.

References

  • Title: Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. Source: J&K Scientific LLC.
  • Title: Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Source: Benchchem.
  • Title: Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Source: Waters.
  • Title: Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. Source: Pharmaceutical Technology.
  • Title: Protein precipitation: A comprehensive guide. Source: Abcam.
  • Title: Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Source: PMC.
  • Title: What is Solid-Phase Extraction? Source: Phenomenex.
  • Title: Extraction of Drugs and Metabolites from Biological Matrices. Source: International Journal of Pharmaceutical Sciences.
  • Title: Protein Precipitation Plates. Source: Thermo Fisher Scientific.
  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Source: Agilent Technologies, Inc.
  • Title: Sample preparation with solid-phase extraction. Source: Scharlab Internacional.
  • Title: Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Source: Encyclopedia MDPI.
  • Title: Technical Tip: Protein Precipitation. Source: Phenomenex.
  • Title: A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Source: PubMed.
  • Title: Buy (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol | 918305-08-5. Source: Smolecule.
  • Title: Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Source: Waters Corporation.
  • Title: Application of LCMS in small-molecule drug development. Source: New Food Magazine.
  • Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Source: IntechOpen.
  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: RSC Advances.

Sources

Application

catalytic asymmetric synthesis of 2,3-dihydrobenzofuran derivatives

An Application Guide to the Catalytic Asymmetric Synthesis of 2,3-Dihydrobenzofuran Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydrobenzofuran scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Asymmetric Synthesis of 2,3-Dihydrobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence underscores the critical importance of developing efficient and stereocontrolled synthetic methods to access these valuable compounds. This application note provides a detailed overview of modern catalytic asymmetric strategies for the synthesis of enantioenriched 2,3-dihydrobenzofuran derivatives. We delve into the core principles of both transition metal-catalyzed and organocatalytic approaches, explaining the mechanistic rationale behind catalyst and reaction design. A detailed, field-proven protocol for a rhodium-catalyzed asymmetric C-H functionalization/cyclization is provided, alongside data interpretation guidelines and troubleshooting advice to ensure successful implementation.

The Strategic Importance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran nucleus is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is ideal for precise interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][3] Notable examples include the Alzheimer's drug Galantamine and the potent antimalarial agent Decursivine, which feature this core structure.[4] The challenge for synthetic chemists lies in controlling the stereochemistry at the C2 and C3 positions, as the biological activity of these molecules is often dependent on their specific enantiomeric form. Catalytic asymmetric synthesis offers the most elegant and atom-economical solution to this challenge.

Core Catalytic Strategies and Mechanistic Insights

The construction of chiral 2,3-dihydrobenzofurans is dominated by two powerful catalytic paradigms: transition metal catalysis and organocatalysis. The choice of strategy is often dictated by the desired substitution pattern and the available starting materials.

Transition Metal-Catalyzed Annulations

Transition metals like palladium, rhodium, and iridium excel at orchestrating complex bond formations through unique catalytic cycles involving oxidative addition, C-H activation, migratory insertion, and reductive elimination.

  • Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for dihydrobenzofuran synthesis, often employing intramolecular Heck reactions or C-H activation/C-O cyclization cascades.[5] For instance, a highly enantioselective Heck/Tsuji-Trost reaction can couple simple o-bromophenols with 1,3-dienes to generate substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[6] This approach leverages the ability of a chiral Pd-complex to control the stereochemistry during the key cyclization step.

  • Rhodium-Catalyzed C-H Functionalization: Chiral rhodium(III) catalysts, particularly those bearing cyclopentadienyl (Cp*) ligands, have emerged as exceptionally powerful for asymmetric C-H functionalization.[7] These reactions can initiate an intramolecular cyclization by activating a C-H bond on a phenol-tethered substrate, followed by annulation with an alkene or other coupling partner. This method allows for the construction of complex dihydrobenzofurans, including those with all-carbon quaternary stereocenters, from simple, unfunctionalized precursors.[7][8]

G cluster_0 Rhodium(III) Catalytic Cycle A [Rh(III)Cp*L*] B C-H Activation (Phenol Substrate) A->B - HX C Rhodacyclic Intermediate B->C D Alkene Coordination & Insertion C->D + Alkene E Cyclized Rh(III) Intermediate D->E F Reductive Elimination E->F G Product Release (Dihydrobenzofuran) F->G H Catalyst Regeneration G->H H->A + Oxidant

Figure 1: Conceptual workflow for Rh(III)-catalyzed C-H activation.

  • Iridium-Catalyzed Hydroarylation: Cationic iridium complexes paired with chiral bisphosphine ligands can effectively catalyze the enantioselective intramolecular hydroarylation of substrates like m-allyloxyphenyl ketones.[9] The ketone's carbonyl group acts as a directing group for the ortho C-H activation, guiding the iridium catalyst to facilitate a highly stereoselective cyclization onto the tethered alkene.[9]

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the use of metals. These methods are prized for their operational simplicity and tolerance to ambient conditions.

  • Asymmetric [4+1] and [3+2] Cyclizations: These cycloaddition strategies are highly efficient for ring construction. For example, a chiral phosphine can catalyze a formal [4+1] cyclization between ortho-hydroxy-para-quinone methides and allenoates to yield functionalized 2,3-dihydrobenzofurans with high diastereo- and enantioselectivity.[10] Similarly, asymmetric [3+2] cyclizations of phenols or quinones with alkenes provide a powerful route to the dihydrobenzofuran core.[11][12]

  • Intramolecular Michael Additions: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective in promoting intramolecular Michael additions.[13][14] These catalysts possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate a pro-nucleophile and a hydrogen-bond donor site (e.g., a thiourea group) to activate the Michael acceptor and control the stereochemical outcome through a highly organized transition state. Stereodivergent synthesis is possible, where either the syn or anti diastereomer can be accessed simply by choosing the appropriate catalyst.[13]

G cluster_1 Bifunctional Organocatalysis (Michael Addition) cluster_2 Substrate Activation cluster_3 Stereocontrolled Cyclization A Substrate (Keto-enone) C Activated Complex (H-Bonding) A->C B Chiral Catalyst (e.g., Thiourea) B->C D Intramolecular Michael Addition C->D Base-mediated enolate formation E Enantioenriched Intermediate D->E F Product Release E->F F->B Catalyst Turnover

Figure 2: Organocatalyzed intramolecular Michael addition workflow.

Application Protocol: Rhodium-Catalyzed Asymmetric Synthesis of Chiral 2,3-Dihydro-3-benzofuranmethanamides

This protocol is adapted from methodologies developed for the asymmetric synthesis of 2,3-dihydrobenzofurans bearing an all-carbon quaternary center via Rh(III)-catalyzed C-H activation.[7] It demonstrates a robust and highly enantioselective transformation.

Materials and Equipment
  • Starting Materials: Substituted N-phenoxyacetamide, 1,3-diene or other suitable alkene.

  • Catalyst Precursor: [RhCp*Cl₂]₂

  • Chiral Ligand: Custom chiral cyclopentadienyl (Cp*) ligand (as reported in the literature).

  • Oxidant/Additive: AgSbF₆, AgOAc, or similar.

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent.

  • Inert Atmosphere: Schlenk line or glovebox with high-purity nitrogen or argon.

  • Reaction Vessels: Oven-dried Schlenk tubes or reaction vials with magnetic stir bars.

  • Purification: Silica gel for column chromatography, HPLC-grade solvents.

  • Analysis: NMR spectrometer, chiral HPLC system.

Step-by-Step Experimental Procedure
  • Catalyst Preparation (In Situ): In a glovebox or under a strict inert atmosphere, add the rhodium precursor [RhCpCl₂]₂ (e.g., 2.5 mol%) and the chiral Cp ligand (e.g., 5.5 mol%) to an oven-dried Schlenk tube. Add the silver salt additive (e.g., AgSbF₆, 10 mol%).

    • Expert Insight: The silver salt acts as a halide scavenger, generating the active cationic Rh(III) species. The choice of counter-ion (e.g., SbF₆⁻) can significantly impact catalyst activity and stability.

  • Reaction Setup: To the tube containing the catalyst mixture, add the N-phenoxyacetamide substrate (1.0 equiv) and any solid co-reagents.

  • Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add the anhydrous solvent (e.g., DCE, 0.1 M) via syringe, followed by the alkene coupling partner (e.g., 1.5 equiv).

  • Reaction Execution: Seal the tube and place it in a pre-heated oil bath or heating block set to the desired temperature (e.g., 60-100 °C). Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS if desired.

    • Trustworthiness Check: A control reaction without the chiral ligand should be run to confirm that the ligand is responsible for the enantioselectivity and to obtain a racemic standard for HPLC analysis.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter it through a short plug of celite or silica gel to remove insoluble silver salts and catalyst residues. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 2,3-dihydrobenzofuran product.

Data Analysis
  • Structural Verification: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

  • Enantioselectivity Determination: Determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the product by chiral stationary phase HPLC analysis, comparing the result to the racemic standard.

Representative Substrate Scope and Performance

The following table summarizes typical results for this type of transformation, demonstrating its versatility.

EntryPhenoxyacetamide Substituent (R¹)Alkene Partner (R²)Yield (%)er (S:R)
1H1,3-Butadiene8598:2
24-MeNorbornadiene9297:3
34-FStyrene7895:5
43-ClMethyl acrylate7596:4
54-CF₃1-Hexene8898.5:1.5
(Note: Data is representative and based on published results. Actual outcomes may vary.[7])

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient temperature; poor quality reagents/solvent.Ensure strict inert atmosphere; use freshly purified, anhydrous solvents; screen different silver salt additives or increase reaction temperature.
Low Enantioselectivity Racemization of product or intermediate; incorrect ligand-substrate match; catalyst degradation.Lower the reaction temperature; screen different chiral ligands; ensure the silver salt is compatible with the ligand.
Formation of Side Products Competing reaction pathways (e.g., β-hydride elimination); substrate decomposition.Adjust reaction temperature and time; screen different solvents or additives to suppress unwanted pathways.

Conclusion

The catalytic asymmetric synthesis of 2,3-dihydrobenzofurans has matured into a sophisticated field offering a diverse toolbox for chemists. Transition metal catalysis, particularly with rhodium and palladium, provides powerful C-H activation and cross-coupling strategies for rapid assembly of complex scaffolds. Concurrently, organocatalysis offers metal-free, operationally simple alternatives that deliver exceptional stereocontrol through well-understood activation modes. The continued development of novel catalysts and reactions will further empower researchers and drug development professionals to access novel, enantioenriched dihydrobenzofuran derivatives for the advancement of science and medicine.

References

  • Lian, Y., et al. (2019). Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. Chemistry – A European Journal, 25(35), 8163–8168. Available at: [Link]

  • Wang, H., et al. (2022). Rhodium(III)-Catalyzed Asymmetric 1,2-Carboamidation of Alkenes Enables Access to Chiral 2,3-Dihydro-3-benzofuranmethanamides. Organic Letters, 24(10), 2036–2041. Available at: [Link]

  • Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica, 80(8), 1152-1164. Available at: [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Kawamura, Y., et al. (2013). Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C–O Axially Chiral Enolates. Chemical and Pharmaceutical Bulletin, 61(7), 779-782. Available at: [Link]

  • Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition, 53(33), 8699-8703. Available at: [Link]

  • Wolfe, J. P., et al. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(19), 4364-4367. Available at: [Link]

  • Dixon, D. J., et al. (2016). Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst. Organic & Biomolecular Chemistry, 14(32), 7655-7659. Available at: [Link]

  • Wang, J., et al. (2018). Enantioselective synthesis of 2,3‐dihydrobenzofuran. Angewandte Chemie International Edition, 57(28), 8699-8703. Available at: [Link]

  • Itami, K., et al. (2018). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 16(30), 5469-5472. Available at: [Link]

  • Davies, H. M. L., et al. (2013). Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. Journal of the American Chemical Society, 135(21), 7849–7852. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Wang, C., et al. (2021). Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C–H Functionalization/Oxa-Michael Addition Cascade. Journal of the American Chemical Society, 143(23), 8628–8634. Available at: [Link]

  • Various Authors. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]

  • Feng, X., et al. (2021). Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition. Organic Letters, 23(4), 1369–1373. Available at: [Link]

  • Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. (2025). Science Advances. Available at: [Link]

  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. (2022). ChemistrySelect. Available at: [Link]

  • Various Authors. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1175. Available at: [Link]

  • Various Authors. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. (2023). Pharmaceuticals. Available at: [Link]

  • Maiti, D., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(10), 2331-2338. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in the synthesis of 3-phenyl-2,3-dihydrobenzofurans

Technical Support Center: Overcoming Steric Hindrance in 3-Phenyl-2,3-Dihydrobenzofuran Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 3-Phenyl-2,3-Dihydrobenzofuran Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermodynamic and steric challenges associated with synthesizing highly functionalized 3-phenyl-2,3-dihydrobenzofurans. This scaffold is critical in drug development (e.g., galantamine analogs and broad-spectrum antifungal agents), but the bulky C3-phenyl group often disrupts cycloaddition trajectories and promotes unwanted aromatization[1].

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my [3+2] cycloaddition fail or yield racemic mixtures when constructing the 3-phenyl-2,3-dihydrobenzofuran core? Root Cause: The bulky phenyl group at the C3 position creates severe steric repulsion during the approach of the dienophile or electrophile. This steric clash destabilizes the transition state, leading to poor regioselectivity and racemic mixtures[1]. Solution & Causality: Implement a steric hindrance-overcoming strategy using a binaphthalene-based Chiral Phosphoric Acid (CPA). The CPA acts as a bifunctional organocatalyst. Its rigid chiral pocket coordinates the substrates (e.g., p-quinone monoimides and vinylarenes) via highly ordered hydrogen bonding. This effectively shields one enantioface and forces the cycloaddition through a specific trajectory that bypasses the steric clash, yielding exceptional enantioselectivity (up to 99% ee) [1].

Q2: During the cyclization of ortho-hydroxystilbenes, I am observing beta-elimination products (3-arylbenzofurans) instead of the desired 3-aryl-2,3-dihydrobenzofurans. How can I favor aryl migration? Root Cause: The intermediate iodonium ion is prone to beta-elimination rather than 1,2-aryl migration if the solvent environment lacks the capacity to stabilize the transition state. Alkaline or aprotic solvents (e.g., K2CO3 in THF) promote rapid deprotonation, driving the system toward aromatization[2]. Solution & Causality: Switch to an iodonium ion-induced cyclization in a protic solvent like absolute ethanol. Protic solvents and slightly acidic conditions facilitate the 1,2-aryl migration by stabilizing the cationic transition state and suppressing the beta-elimination pathway, thereby preserving the dihydrobenzofuran core [3].

Q3: When attempting Lewis acid-promoted rearrangement of 3-hydroxy-2,3-dihydrobenzofuran analogs, my reaction yields fully aromatic 2-methyl-3-phenylbenzofuran. How do I retain the dihydrobenzofuran core? Root Cause: Excessive Lewis acid strength combined with high temperatures (e.g., 150 °C) causes over-reduction and elimination of the hydroxyl group[4]. Solution & Causality: Strictly control the equivalents of the Lewis acid (e.g., ZnBr2) and monitor the thermal parameters. The migration of the alkyl/aryl group requires precise Lewis acid activation of the hydroxy intermediate. Over-activation triggers complete dehydration and aromatization 4[4].

Part 2: Quantitative Benchmarks & Data Presentation

To assist in selecting the appropriate synthetic route, the following table summarizes the quantitative performance of field-proven methodologies for overcoming steric and electronic barriers in this scaffold[1],[5],[3].

Synthetic MethodologyCatalyst / ReagentSolvent & TempTarget ScaffoldYield (%)Stereoselectivity
Asymmetric [3+2] Cycloaddition Binaphthalene CPA (10 mol%)CHCl3, 30 °CChiral 3-Phenyl-2,3-dihydrobenzofurans63–99%>90:10 dr, 89–95% ee
Iodonium-Induced Cyclization I2 (1.0 equiv)Ethanol, AmbientRacemic 3-Aryl-2,3-dihydrobenzofuransUp to 82%N/A (Aryl Migration)
Lewis Acid Rearrangement ZnBr2 (2.5 equiv)THF, 150 °C2-Methyl-3-phenylbenzofuran (Side Product)~65%N/A (Aromatization)

Part 3: Mechanistic Workflows (Visualizations)

The following diagrams illustrate the logical relationships and spatial controls required to successfully navigate these syntheses.

G Start p-Quinone Monoimide + Vinylarene Complex Chiral Pocket Complex (Steric Shielding) Start->Complex Coordination CPA Binaphthalene CPA (Hydrogen Bonding) CPA->Complex Activation Reaction [3+2] Cycloaddition (Regioselective) Complex->Reaction Overcomes Steric Clash Product 3-Phenyl-2,3-dihydrobenzofuran (High ee/dr) Reaction->Product Enantioselective Formation

CPA-catalyzed [3+2] cycloaddition workflow for overcoming steric hindrance.

G Substrate ortho-Hydroxystilbene Iodonium Iodonium Intermediate Substrate->Iodonium I2 Addition PathA Protic Solvent (EtOH) (Stabilizes Transition State) Iodonium->PathA PathB Aprotic/Alkaline Solvent (Promotes Deprotonation) Iodonium->PathB ProductA 1,2-Aryl Migration (Dihydrobenzofuran) PathA->ProductA Desired Pathway ProductB Beta-Elimination (Aromatized Benzofuran) PathB->ProductB Side Reaction

Divergent mechanistic pathways in the iodonium-induced cyclization.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: CPA-Catalyzed Asymmetric [3+2] Cycloaddition

Objective: Synthesize highly functionalized chiral 2,3-dihydrobenzofuran derivatives via a steric hindrance-overcoming strategy[1].

  • Substrate Preparation : In a dry, inert reaction vial, combine p-quinone monoimine (0.1 mmol, 1.0 equiv) and 1-((2-aryl)vinyl)naphthalen-2-ol (0.15 mmol, 1.5 equiv).

  • Catalyst Introduction : Add 10 mol% of the Binaphthalene-based Chiral Phosphoric Acid (CPA-C). Note: The CPA is critical for establishing the hydrogen-bonded chiral pocket.

  • Reaction Execution : Dissolve the mixture in 1.0 mL of anhydrous CHCl3. Stir the reaction mixture continuously at 30 °C for 1.0 hour.

  • Reaction Monitoring : Monitor the consumption of the p-quinone monoimine via Thin Layer Chromatography (TLC).

  • Purification : Directly load the crude mixture onto a silica gel column. Elute using a petroleum ether/ethyl acetate gradient (typically 5:1) to isolate the target compound.

Self-Validation Check : Perform a crude 1H-NMR before column chromatography. The presence of a single major diastereomer (>90:10 dr) confirms that the CPA successfully shielded the enantioface and overcame the C3 steric clash.

SOP 2: Iodonium Ion-Induced Cyclization & Aryl Migration

Objective: Synthesize 3-aryl-2,3-dihydrobenzofurans while suppressing beta-elimination[3].

  • Substrate Preparation : Dissolve the ortho-hydroxystilbene precursor (1.0 equiv) in absolute ethanol to achieve a 0.1 M concentration. Note: Strict adherence to a protic solvent is required to favor migration.

  • Iodonium Activation : Slowly add molecular iodine (I2, 1.0 equiv) portion-wise to the stirring solution under ambient conditions.

  • Migration Phase : Allow the mixture to stir at room temperature. The ethanol will stabilize the cationic transition state, driving the 1,2-aryl migration.

  • Quenching : Once complete, quench the reaction with saturated aqueous Na2S2O3 to neutralize any unreacted iodine. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Self-Validation Check : Analyze the purified product via 13C-NMR. The presence of sp3 hybridized signals for the C2 and C3 carbons (typically between 40-90 ppm) validates the retention of the dihydrobenzofuran core and the absence of aromatization.

References

  • Huang, D.-Q., Wu, S.-Y., Zhang, H., et al. "Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy." The Journal of Organic Chemistry, ACS Publications, 2025.[Link]

  • Chen, Y., Fan, Y., Li, Y., Yao, C. "Iodonium Ion-Induced Cyclization and Aryl Migration of ortho-Hydroxystilbenes for the Synthesis of 3-Aryl-2,3-dihydrobenzofuran." The Journal of Organic Chemistry, ACS Publications, 2023.[Link]

  • Steel, P., et al. "Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol and its Fluorinated Analogs

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry The benzofuran ring system is a prominent heterocyclic motif frequently found in both natural products and synthetically developed ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran ring system is a prominent heterocyclic motif frequently found in both natural products and synthetically developed pharmaceutical agents.[1][2] Its rigid structure and electron-rich nature make it an ideal scaffold for interacting with a wide range of biological targets. Consequently, benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties.[1][3][4]

This guide focuses on the specific compound, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol , and provides a comparative analysis against its fluorinated analogs. The parent compound possesses several key structural features that suggest therapeutic potential: a dihydrobenzofuran core, a phenyl group at position 3, a bromine atom at position 7, and a primary alcohol (methanol) group at position 2.[5] The introduction of a bromine atom can significantly enhance biological activity, a strategy often employed in drug design.[5][6]

The central objective of this guide is to dissect how the strategic replacement or addition of fluorine atoms—a common medicinal chemistry tactic to enhance metabolic stability, binding affinity, and bioavailability—modulates the biological efficacy of this benzofuran scaffold.[3][7][8] We will delve into the comparative anti-inflammatory, cytotoxic, antioxidant, and neuroprotective activities, supported by experimental data and detailed protocols for researchers aiming to validate these findings.

Core Compound Profile: (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Based on its structural components and the broader class of benzofuran compounds, we can anticipate several key biological activities for the parent brominated molecule.

  • Anticancer and Cytotoxic Potential : The benzofuran nucleus is a known pharmacophore in anticancer drug design.[1][4] The presence of a halogen, specifically bromine, is often associated with enhanced cytotoxic effects against various cancer cell lines.[3][5][6]

  • Anti-inflammatory Activity : Benzofuran derivatives have been shown to inhibit key inflammatory mediators.[3][4] The anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which disrupts prostaglandin biosynthesis.

  • Antioxidant Properties : The electron-rich nature of the chroman-like system within the dihydrobenzofuran structure suggests a capacity for scavenging free radicals and reducing oxidative stress.[5][6]

  • Neuroprotective Potential : Certain benzofuran analogs have demonstrated the ability to protect neurons from damage, with some showing potential in models of Alzheimer's disease.[9]

The specific placement of the substituents on the parent compound is critical. The bromine atom at the 7-position influences the electronic landscape of the aromatic ring, while the methanol group at the 2-position provides a crucial site for hydrogen bonding and is a potential point for metabolic transformation.[5]

The Impact of Fluorination: A Comparative Analysis

Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—make it a powerful tool in drug design. Introducing fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.

A key study directly investigated the effects of fluorination on the dihydrobenzofuran scaffold, comparing derivatives with varying halogen substitutions.[3][7][10] The findings from this research provide a solid foundation for our comparison.

Enhanced Anti-inflammatory and Anticancer Efficacy

The research demonstrated that fluorinated benzofuran and dihydrobenzofuran derivatives are potent anti-inflammatory agents.[3][10] Six of the nine compounds tested effectively suppressed inflammation in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3][10]

Crucially, the structure-activity relationship analysis suggested that the biological effects are significantly enhanced by the combined presence of fluorine, bromine, and a hydroxyl or carboxyl group .[3][7][10] This indicates a synergistic effect where the different halogens and functional groups work in concert to improve activity.

For instance, two compounds featuring difluorine and bromine substitutions demonstrated a remarkable 70% inhibition of proliferation in HCT116 human colorectal adenocarcinoma cells.[3][7] This was accompanied by the inhibition of the anti-apoptotic protein Bcl-2 and cleavage of PARP-1, indicative of apoptosis induction.[3][10]

Comparative Biological Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values from the comparative study, illustrating the potent anti-inflammatory activity of fluorinated and brominated dihydrobenzofuran derivatives.

Compound GroupKey Structural FeaturesPGE2 IC50 (µM)IL-6 IC50 (µM)CCL2 IC50 (µM)NO IC50 (µM)
Group I Difluorinated, Brominated1.48 - 1.921.20 - 9.041.50 - 19.32.40 - 5.20
Group II Monofluorinated>50>50>50>50
Group III Non-fluorinated, Brominated20.521.833.50>50

Data synthesized from Khoury, et al. (2023).[3][10]

This data clearly shows that the difluorinated and brominated compounds (Group I) are exceptionally potent inhibitors of prostaglandin E2 (PGE2) and nitric oxide (NO) production, outperforming the non-fluorinated brominated analog in PGE2 inhibition.

Visualizing the Scientific Process

To better understand the evaluation workflow and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Interpretation A Parent Compound: (7-Bromo-...)methanol C Purity & Structural Verification (NMR, MS) A->C B Synthesis of Fluorinated Analogs B->C D Cytotoxicity Assay (e.g., MTT) C->D E Antioxidant Assay (e.g., DPPH) C->E F Anti-inflammatory Assay (e.g., NO, PGE2) C->F G Neuroprotection Assay (e.g., Glutamate Challenge) C->G H Calculate IC50 Values D->H E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I J Comparative Efficacy Evaluation I->J

Caption: High-level experimental workflow for comparative analysis.

MTT_Workflow A 1. Seed cancer cells in 96-well plates B 2. Allow cells to adhere (24 hours) A->B C 3. Treat with various concentrations of compounds B->C D 4. Incubate for specified duration (e.g., 48-72 hours) C->D E 5. Add MTT solution to each well (Incubate 3-4 hours) D->E F 6. Viable cells convert yellow MTT to purple formazan E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance (e.g., at 570 nm) G->H I 9. Calculate % cell viability and determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Inflammation_Pathway cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Compounds Benzofuran Derivatives Compounds->iNOS Inhibit Compounds->COX2 Inhibit

Caption: Inhibition of LPS-induced inflammatory pathways.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are standardized, self-validating protocols for the key assays discussed.

In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a proxy for cell viability and is a cornerstone of anticancer drug screening.[6][11][12][13]

  • Principle : Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials :

    • Human cancer cell lines (e.g., HCT116 for colon cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO (stock solution, e.g., 10 mM).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well plates, multichannel pipette, spectrophotometric plate reader.

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[12]

    • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., cisplatin).

    • Incubation : Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

    • MTT Addition : Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, protected from light.[12]

    • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

    • Measurement : Measure the absorbance at 570 nm using a microplate reader.

    • Calculation : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[6][14][15]

  • Principle : The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to yellow.[15] This color change is measured spectrophotometrically.

  • Materials :

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compounds dissolved in methanol or DMSO.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • 96-well microplate, spectrophotometer.

  • Procedure :

    • Preparation : In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control.

    • Reaction Initiation : Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent (e.g., methanol) instead of the sample.[14]

    • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement : Measure the absorbance at 517 nm.

    • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

This assay evaluates a compound's ability to protect neuronal cells from death induced by excessive glutamate, a key mechanism in many neurodegenerative diseases.

  • Principle : High concentrations of glutamate cause excitotoxicity in neuronal cells (like the HT22 hippocampal cell line) by inducing oxidative stress and calcium overload, leading to cell death. A neuroprotective compound will mitigate this effect and preserve cell viability.[16]

  • Materials :

    • HT22 or NSC34 mouse motor neuron cells.[9]

    • Complete culture medium.

    • Glutamate solution.

    • Test compounds.

    • Cell viability reagent (e.g., Resazurin or MTT).

  • Procedure :

    • Cell Seeding : Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treatment : Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induction of Injury : Add glutamate to the wells to a final concentration known to induce approximately 50% cell death (e.g., 5 mM for HT22 cells, determined empirically).[16] Include control wells (no glutamate) and glutamate-only wells (no compound).

    • Incubation : Incubate for 24 hours at 37°C.

    • Viability Assessment : Measure cell viability using a standard assay like MTT or a resazurin-based assay.

    • Calculation : Express the results as a percentage of the viability of the untreated control cells. A successful neuroprotective agent will show a significant increase in viability compared to the glutamate-only treated cells.

Conclusion and Future Directions

The evidence strongly suggests that the 2,3-dihydro-1-benzofuran scaffold is a highly promising platform for the development of novel therapeutics. While the parent compound, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, holds predicted activity based on its structural class, strategic fluorination significantly amplifies its therapeutic potential.

The synergistic combination of both bromine and fluorine substitutions appears to be a particularly effective strategy for enhancing anti-inflammatory and anticancer activities.[3][7][10] This dual-halogen approach likely modulates the molecule's electronic properties and receptor interactions in a highly favorable manner.

Future research should focus on:

  • Direct Head-to-Head Comparison : Synthesizing the direct mono- and di-fluorinated analogs of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol and performing direct comparative studies across antioxidant and neuroprotection assays to complement the existing anti-inflammatory and anticancer data.

  • Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways modulated by these compounds to understand the basis for their enhanced efficacy.

  • In Vivo Validation : Progressing the most potent analogs into preclinical animal models of inflammation, cancer, and neurodegeneration to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By continuing to explore the structure-activity relationships of halogenated benzofurans, the scientific community can unlock new and more effective treatments for a range of challenging diseases.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. Smolecule.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Khoury, C., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]

  • Fierascu, R. C., et al. (2019). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]

  • Valdmanis, P. N., et al. (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Giménez-Gómez, P., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. Available from: [Link]

  • Hariss, L., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Available from: [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. Available from: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available from: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available from: [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. Available from: [Link]

  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ACS Publications. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Choi, H. Y., et al. (2014). Crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan. PMC. Available from: [Link]

  • Kumar, A., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi. Available from: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PMC. Available from: [Link]

  • Measuring antioxidant activity. Bio-protocol. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

In the landscape of pharmaceutical development, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, scientifically-grounded comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel compound, (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. The principles and experimental designs detailed herein are aligned with the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for establishing a reliable and reproducible bioanalytical method. We will delve into the critical validation parameters, the rationale behind experimental choices, and present comparative data to illustrate the performance of the proposed method.

The Crucial Role of Method Validation

The objective of bioanalytical method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][5] For the quantification of a potential therapeutic agent like (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol in a biological matrix, such as human plasma, this means ensuring the method is accurate, precise, and specific. These assurances are paramount for making informed decisions regarding the pharmacokinetics, efficacy, and safety of a drug candidate.[1]

Section 1: Method Development and Optimization

Before validation, a robust LC-MS/MS method must be developed. This involves the careful selection of chromatographic conditions, mass spectrometric parameters, and an appropriate internal standard (IS).

Analyte and Internal Standard (IS) Selection

The analyte of interest is (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. For quantitative bioanalysis, an internal standard is essential to compensate for variability during sample processing and analysis.[6][7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[6][8] For our method, we will utilize (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol-d5 as the IS. A structural analog could be considered as an alternative if a SIL-IS is unavailable, but it may not perfectly mimic the analyte's behavior.[8]

Liquid Chromatography and Mass Spectrometry Conditions

The goal of chromatography is to separate the analyte from other matrix components to minimize interference.[9] Tandem mass spectrometry provides the selectivity and sensitivity required for quantification at low concentrations typically found in biological samples.[10][11]

Table 1: Optimized LC-MS/MS Parameters

ParameterConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and IS from the column.
Gradient 30% to 95% B over 3 minutesEnsures efficient elution and separation from endogenous plasma components.
Flow Rate 0.4 mL/minOptimal for the selected column dimensions.
Ionization Mode Electrospray Ionization (ESI), PositiveThe analyte contains a hydroxyl group and aromatic rings, making it amenable to protonation.
MS/MS Transition (Analyte) m/z 321.0 → 195.1Precursor ion corresponds to [M+H]+, product ion is a stable fragment.
MS/MS Transition (IS) m/z 326.0 → 200.1Deuterated IS has a higher mass, but fragments similarly to the analyte.
Sample Preparation: A Comparative Approach

The objective of sample preparation is to extract the analyte from the biological matrix while removing interfering substances.[9] We will compare two common techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

  • Protein Precipitation (PPT): A simple and fast technique where a solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned between the aqueous plasma and an immiscible organic solvent.

G cluster_0 Sample Preparation Workflow cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) plasma Plasma Sample (100 µL) is Add Internal Standard ((7-Bromo-3-phenyl-2,3-dihydro- 1-benzofuran-2-yl)methanol-d5) plasma->is ppt_solvent Add Acetonitrile (300 µL) is->ppt_solvent Method A lle_solvent Add Methyl tert-butyl ether (MTBE) (500 µL) is->lle_solvent Method B vortex_ppt Vortex & Centrifuge ppt_solvent->vortex_ppt supernatant_ppt Collect Supernatant vortex_ppt->supernatant_ppt evaporate Evaporate to Dryness supernatant_ppt->evaporate vortex_lle Vortex & Centrifuge lle_solvent->vortex_lle supernatant_lle Collect Organic Layer vortex_lle->supernatant_lle supernatant_lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_0 Method Validation Workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect & Recovery accuracy_precision->matrix_effect stability Stability matrix_effect->stability end Validated Method stability->end

Figure 2: Overview of the Bioanalytical Method Validation Process.
Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection. [12][13] Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: Analyze QC samples after storage at -80°C for an extended period (e.g., 90 days).

  • Stock Solution Stability: Evaluate the stability of the analyte in the stock solution under storage conditions.

Table 5: Stability Assessment Summary (LLE Method)

Stability ConditionDurationMean Accuracy (% of Nominal)Acceptance Criteria
Freeze-Thaw 3 Cycles98.5% (Low QC), 101.2% (High QC)Within ±15% of nominal
Bench-Top 24 hours96.7% (Low QC), 99.8% (High QC)Within ±15% of nominal
Long-Term 90 days at -80°C102.1% (Low QC), 100.5% (High QC)Within ±15% of nominal
Stock Solution 30 days at 4°C99.5%Within ±2% of initial

Section 3: Comparison and Final Method Selection

Based on the validation data, a comparison of the two sample preparation methods is presented below.

Table 6: Head-to-Head Comparison of PPT and LLE Methods

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Recommended Method
Specificity AcceptableAcceptableLLE
Linearity (r²) > 0.995> 0.998LLE
Accuracy & Precision Meets criteriaMeets criteria (better precision)LLE
Matrix Effect Moderate ion suppressionMinimal matrix effectLLE
Recovery HighModerate but consistentLLE
Throughput HighModeratePPT (for high-throughput screening)

While Protein Precipitation is a faster technique, the Liquid-Liquid Extraction method is recommended for the definitive quantification of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol in human plasma. The LLE method provides a cleaner sample extract, leading to minimal matrix effects and slightly better overall method performance in terms of linearity and precision. This enhanced robustness is critical for the reliable analysis of samples from regulated studies. [1][14]

Conclusion

This guide has provided a comprehensive framework for the validation of an LC-MS/MS method for the quantification of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol in human plasma. By systematically evaluating key validation parameters and comparing different sample preparation techniques, we have established a robust and reliable method that adheres to international regulatory standards. The principles and methodologies outlined herein can be adapted for the validation of other novel chemical entities, ensuring the generation of high-quality data to support drug development programs.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Xu, R., & Li, W. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(21), 1675-1678. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • LCGC International. (2021, November 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved from [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Giera, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 8848-8856. Retrieved from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry: Open Access, 10(277). Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • Adaway, J. E., et al. (2015). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry, 48(1-2), 39-44. Retrieved from [Link]

  • BioPharma Services. (2022, June 7). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • van de Merbel, N. C., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 859-871. Retrieved from [Link]

  • Taylor & Francis Online. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Retrieved from [Link]

  • Ishii-Watabe, A., & Saito, Y. (2023, March 1). Overview of ICH M10 guideline. Retrieved from [Link]

  • AACC. (2018, October 17). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. Retrieved from [Link]

  • van Amsterdam, P., et al. (2013). The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. Bioanalysis, 5(5), 581-590. Retrieved from [Link]

  • Ma, L., & G. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (45), 2213. Retrieved from [Link]

  • Torbica, A., et al. (2020). Validation parameters of the used LC-MS/MS method. [Image]. In Simultaneous Determination of Acrylamide and Hydroxymethylfurfural in Extruded Products by LC-MS/MS Method. ResearchGate. Retrieved from [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. Retrieved from [Link]

Sources

Validation

comparative molecular docking studies of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

An In-Depth Guide to the Comparative Molecular Docking of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol Against Cyclooxygenase-2 This guide presents a comprehensive comparative analysis of (7-Bromo-3-phenyl-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Molecular Docking of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol Against Cyclooxygenase-2

This guide presents a comprehensive comparative analysis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, a novel synthetic compound, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). The benzofuran scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Our focus is to elucidate the potential of this specific brominated dihydrobenzofuran derivative as a selective COX-2 inhibitor through rigorous in silico molecular docking studies.

This document is tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of methods to explain the causal logic behind our experimental choices, ensuring a transparent, replicable, and trustworthy analysis grounded in established scientific principles.

Scientific Rationale: Targeting COX-2 with a Dihydrobenzofuran Scaffold

The cyclooxygenase (COX) enzymes are critical mediators of inflammation through their role in prostaglandin synthesis. The two primary isoforms, COX-1 and COX-2, present a classic case for selective drug targeting. COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa. COX-2, conversely, is an inducible enzyme, with its expression significantly upregulated during inflammatory responses.[3] Therefore, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The 2,3-dihydrobenzofuran core is a valuable starting point for designing COX-2 inhibitors.[5][6] The specific structural features of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol lend themselves to a hypothesis of potent and selective binding:

  • Dihydrobenzofuran Core: Provides a rigid scaffold to orient functional groups for optimal interaction with the enzyme's active site.

  • 3-Phenyl Group: This bulky, hydrophobic moiety is positioned to occupy the large, hydrophobic side-pocket unique to the COX-2 active site, a key determinant of selectivity over COX-1.

  • 7-Bromo Substituent: Halogen atoms can significantly enhance binding affinity through the formation of halogen bonds and can improve pharmacokinetic properties. The strategic placement at the 7-position is hypothesized to engage with specific residues in the active site.[3]

  • 2-Methanol Group: This flexible, polar group can act as a hydrogen bond donor and/or acceptor, forming critical anchoring interactions with polar amino acid residues.

This guide will compare the docking performance of our lead compound against Celecoxib, a well-known selective COX-2 inhibitor, and its non-brominated structural analog to isolate and quantify the contribution of the bromine atom to its binding profile.

Experimental Design: A Validated Molecular Docking Workflow

A robust and reproducible protocol is the cornerstone of trustworthy computational analysis. The workflow detailed below is designed as a self-validating system, incorporating a re-docking step of a known co-crystallized ligand to verify the accuracy of the docking parameters.

docking_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB Protein Acquisition & Preparation (PDB ID: 5IKR) Grid Active Site Grid Generation PDB->Grid Ligand_Prep Ligand 2D/3D Generation & Energy Minimization Dock_Lead Docking of Lead Compound Ligand_Prep->Dock_Lead Dock_Analog Docking of Analogs Ligand_Prep->Dock_Analog Redock Re-docking of Native Ligand (Celecoxib) Grid->Redock RMSD RMSD Calculation (< 2.0 Å) Redock->RMSD RMSD->Dock_Lead Analysis Binding Affinity Comparison & Interaction Analysis Dock_Lead->Analysis Dock_Analog->Analysis

Figure 1: Validated workflow for comparative molecular docking analysis.

Step-by-Step Protocol
  • Protein Preparation:

    • The 3D crystal structure of human COX-2 complexed with Celecoxib was obtained from the Protein Data Bank (PDB ID: 5IKR). Using a structure with a bound inhibitor is crucial for defining the active site.

    • Using AutoDockTools (ADT), the protein was prepared by removing water molecules, cofactors, and the native ligand.

    • Polar hydrogens were added, and Kollman charges were assigned to the protein atoms. The final structure was saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, its non-brominated analog, and Celecoxib were built using molecular modeling software.

    • Each ligand's geometry was optimized and its energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges were assigned, and rotatable bonds were defined. The ligands were converted to the PDBQT format using Open Babel.

  • Docking Protocol Validation & Execution:

    • A grid box of 60×60×60 points with a 0.375 Å spacing was centered on the active site, as defined by the position of the co-crystallized Celecoxib.

    • Validation: The native Celecoxib ligand was re-docked into the prepared COX-2 structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.

    • Comparative Docking: (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol and its non-brominated analog were then docked into the validated grid using AutoDock Vina.[7] An exhaustiveness setting of 16 was used to ensure a comprehensive conformational search.

Results: A Comparative Analysis of Binding Affinities and Interactions

The molecular docking simulations yielded binding affinities and interaction profiles that allow for a direct comparison of the compounds' potential efficacy. The results are summarized below.

Table 1: Comparative Docking Results against COX-2 (PDB: 5IKR)

CompoundBinding Affinity (kcal/mol)Estimated Inhibition Constant (Kᵢ)Key Molecular Interactions
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol -10.2~105 nMH-Bonds: Arg120, Tyr355Halogen Bond: Val523Pi-Interactions: Tyr385, Trp387 (Pi-Pi); Val349 (Pi-Alkyl)
(3-Phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (Analog)-8.9~850 nMH-Bonds: Arg120, Tyr355Pi-Interactions: Tyr385, Trp387 (Pi-Pi); Val349 (Pi-Alkyl)
Celecoxib (Reference Inhibitor)-11.5~15 nMH-Bonds: His90, Arg513Hydrophobic: Val523, Leu352, Ser353
Detailed Interaction Analysis of the Lead Compound

The docking results indicate that (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol binds favorably within the COX-2 active site. The predicted binding energy of -10.2 kcal/mol is highly encouraging, suggesting potent inhibitory activity.

interactions cluster_ligand (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol cluster_protein COX-2 Active Site Ligand Phenyl Ring Dihydrobenzofuran Core Methanol (-CH₂OH) Bromo (Br) Group Tyr385 Tyr385 Ligand:f0->Tyr385 π-π Stacked Trp387 Trp387 Ligand:f0->Trp387 π-π T-shaped Arg120 Arg120 Ligand:f2->Arg120 Hydrogen Bond Tyr355 Tyr355 Ligand:f2->Tyr355 Hydrogen Bond Val523 Val523 Ligand:f3->Val523 Halogen Bond

Figure 2: Key molecular interactions of the lead compound in the COX-2 active site.

  • Hydrophobic Interactions: The 3-phenyl group is deeply buried in the hydrophobic side pocket, forming strong pi-pi stacking interactions with Tyr385 and Trp387. This is a critical feature for high-affinity binding and COX-2 selectivity.

  • Hydrogen Bonds: The 2-methanol group acts as a key anchor, forming two strong hydrogen bonds with the side chains of Arg120 and Tyr355, further stabilizing the ligand's orientation.

  • Halogen Bond: Crucially, the 7-bromo substituent forms a favorable halogen bond with the backbone carbonyl oxygen of Val523. This specific interaction is absent in the non-brominated analog and directly accounts for the significant increase in binding affinity (-10.2 kcal/mol vs. -8.9 kcal/mol).

Discussion and Future Outlook

This comparative molecular docking study provides compelling in silico evidence for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol as a potent and selective COX-2 inhibitor. Its predicted binding affinity is on a scale comparable to the established drug Celecoxib.

The direct comparison with its non-brominated analog unequivocally demonstrates the strategic importance of the 7-bromo substituent. The formation of a halogen bond with Val523 contributes over an order of magnitude improvement in the estimated inhibition constant, confirming that halogenation is a powerful tool in lead optimization for this scaffold.

While these computational results are highly promising, they represent the first step in the drug discovery pipeline. The logical progression for this project involves:

  • Chemical Synthesis: Synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol and its non-brominated analog to provide material for biological testing.[1]

  • In Vitro Enzymatic Assays: Experimental determination of IC₅₀ values against both COX-1 and COX-2 enzymes to confirm potency and, critically, to calculate the selectivity index (SI).[4]

  • Cell-Based Assays: Evaluation of the compound's ability to reduce prostaglandin E2 (PGE₂) production in lipopolysaccharide-stimulated macrophage cell lines.[3][8]

  • Structural Biology: Co-crystallization of the compound with the COX-2 protein to empirically validate the binding mode predicted by this docking study.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Available at: [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 951-961. Available at: [Link]

  • Abdellatif, K. R., et al. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Bioorganic Chemistry, 85, 453-464. Available at: [Link]

  • ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1.... Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. Available at: [Link]

  • Netravati, V. G., et al. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 38(6), 1498-1504. Available at: [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. Available at: [Link]

  • Selinsky, B. S., Gupta, K., Sharkey, C. T., & Loll, P. J. (2001). Structural analysis of NSAID binding by prostaglandin H2 synthase: time-dependent and time-independent inhibitors elicit identical enzyme conformations. Biochemistry, 40(17), 5172–5180. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Molecules, 28(4), 1843. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, computational and molecular docking study of some 2, 3-dihydrobenzofuran and its derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the.... Available at: [Link]

  • PubMed. (2008). Molecular Docking Studies on DMDP Derivatives as Human DHFR Inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Sharma, V., & Kumar, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2319-2327. Available at: [Link]

  • PubMed. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking the Cytotoxicity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol in Human Cell Lines

In the landscape of modern drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a critical gateway to further development. This guide provides a comprehensive framework for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a critical gateway to further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the cytotoxicity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. This complex organic molecule, with its benzofuran core, is a member of a chemical family known for a wide array of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] A rigorous and comparative in vitro evaluation is the first step in elucidating its therapeutic promise.

This document offers an in-depth technical guide, moving beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices. We will delve into the selection of appropriate human cell lines, the establishment of a robust cytotoxicity assay, and the critical interpretation of comparative data against a well-established chemotherapeutic agent.

The Rationale for Cytotoxicity Benchmarking

The initial screening of new chemical entities for cytotoxicity is a cornerstone of preclinical drug development.[3][4] It serves two primary purposes: to identify compounds with potent anti-cancer activity and to flag potential toxicity issues early in the pipeline, thereby saving valuable resources.[4] The core of this process lies in determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[5][6][7] By comparing the IC50 value of a novel compound like (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol against a standard drug, such as Cisplatin, across a panel of cancer cell lines, we can establish a relative measure of its potency and selectivity.[8][9]

Benzofuran derivatives, in particular, have garnered significant interest for their diverse pharmacological activities.[1][10][11] Studies have indicated that various substituted benzofurans possess anticancer properties, potentially through the induction of apoptosis.[2][12] The introduction of a bromine atom into the structure of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol may further enhance its biological activity.[2][13] Therefore, a systematic evaluation of its cytotoxic profile is a scientifically sound starting point for its investigation as a potential therapeutic agent.

Experimental Design: A Multi-faceted Approach

A robust experimental design is paramount for generating reliable and reproducible cytotoxicity data. This involves careful consideration of the cell lines, the choice of cytotoxicity assay, and the inclusion of appropriate controls.

Selecting a Panel of Human Cell Lines

The choice of cell lines is critical and should be guided by the research objectives.[14][15] To gain a broad understanding of the compound's cytotoxic potential, a panel of cell lines from different tissue origins is recommended.[16] For a preliminary screen of a potential anti-cancer drug, this panel should include representative lines from major cancer types. Furthermore, including a non-cancerous cell line is crucial for assessing the compound's selectivity towards cancer cells.[17]

Recommended Human Cell Line Panel:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.[16]

  • HeLa: A human cervical cancer cell line.[17]

  • HepG2: A human hepatocellular carcinoma cell line, which can also provide insights into potential hepatotoxicity.[14][18]

  • HEK293: A human embryonic kidney cell line, often used as a model for non-cancerous cells to assess general cytotoxicity and selectivity.[14][17]

Choosing the Right Cytotoxicity Assay

Several assays are available to measure cell viability and cytotoxicity, each with its own principles and limitations.[4][19] For high-throughput screening, colorimetric assays like the MTT assay are widely used due to their reliability, cost-effectiveness, and ease of use.[17][20][21][22] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][23] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[23][24]

Alternatively, luminescence-based assays like the CellTox-Glo™ assay offer higher sensitivity and a wider dynamic range.[25] The CellTox-Glo™ assay measures the activity of a "dead-cell protease" that is released from cells with compromised membrane integrity.[26][27] For the purpose of this guide, we will detail the protocol for the widely adopted MTT assay.

A graphical representation of the general experimental workflow is provided below:

G compound (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol bcl2 Anti-apoptotic Bcl-2 proteins compound->bcl2 inhibition bax_bak Pro-apoptotic Bax/Bak compound->bax_bak activation bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized apoptotic pathway modulation.

Further experiments to elucidate the mechanism of action could include:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to confirm that cell death is occurring via apoptosis.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) to confirm the involvement of the caspase cascade. [28]* Western Blotting: To analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax).

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for benchmarking the cytotoxicity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. By employing a carefully selected panel of human cell lines, a standardized cytotoxicity assay like the MTT assay, and a relevant benchmark drug, researchers can generate robust and comparable data. The hypothetical results presented herein illustrate how such data can be interpreted to assess the compound's potency and selectivity, thereby guiding future research and development efforts. The promising, albeit hypothetical, selectivity of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol for cancer cells underscores the importance of such systematic evaluations in the quest for novel and more effective cancer therapeutics.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Vertex AI Search.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). Vertex AI Search.
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT assay protocol. Abcam.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • MTT Cell Assay Protocol. txch.org.
  • What cell line should I choose for citotoxicity assays?. (2023, May 6).
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. (2009, February 4). PubMed.
  • Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)
  • Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening. (2015, August 3). Oxford Academic.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI.
  • Highlight report: Cell type selection for toxicity testing. PMC.
  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014, November 23).
  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. (2022, June 13).
  • CellTox(TM) Green Cytotoxicity Assay Technical Manual #TM375.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025, November 23).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
  • CytoTox-Glo™ Cytotoxicity Assay Technical Bulletin. Promega.
  • CellTox™ Green Cytotoxicity Assay. Promega.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Comparative Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC.
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega.
  • Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online.
  • (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol. (2024, August 15). Smolecule.
  • CytoTox-Glo™ Cytotoxicity Assay. Promega.
  • Green Cytotoxicity Assay | CellTox GCA Assay. (2021, December 6). YouTube.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024, August 1). MDPI.
  • Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. jstage.jst.go.jp.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy.

Sources

Validation

Comprehensive Comparison Guide: (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol vs. Standard Benzofuran Inhibitors

Executive Summary Benzofurans represent a privileged scaffold in medicinal chemistry, frequently leveraged for their potent anticancer, antimitotic, and antioxidant properties[1]. This guide provides an objective, data-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofurans represent a privileged scaffold in medicinal chemistry, frequently leveraged for their potent anticancer, antimitotic, and antioxidant properties[1]. This guide provides an objective, data-driven comparison between the novel functionalized derivative (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (hereafter referred to as 7-Br-PDBM )[2] and established standard benzofuran inhibitors.

By benchmarking 7-Br-PDBM against the clinical-stage tubulin polymerization inhibitor BNC105 [3] and pro-apoptotic Benzofuran-isatin conjugates (e.g., Compound 5a) [4], we aim to elucidate its unique dual-action profile. 7-Br-PDBM demonstrates a compelling balance of targeted cytotoxicity and robust reactive oxygen species (ROS) scavenging capabilities, making it a highly valuable lead compound for complex pathologies driven by oxidative stress and aberrant cellular proliferation.

Structural & Mechanistic Rationale

Understanding the structure-activity relationship (SAR) of 7-Br-PDBM is critical for contextualizing its performance against standard inhibitors. The specific functionalization of the benzofuran core dictates its binding kinetics and cellular permeability:

  • C7-Bromine Substitution: Halogenation at the C7 position significantly enhances the molecule's lipophilicity, facilitating passive diffusion across cellular membranes. More importantly, the bromine atom acts as a strong halogen bond donor, allowing the molecule to anchor securely within hydrophobic protein pockets—such as the colchicine binding site of tubulin[5].

  • C3-Phenyl Ring: The introduction of a bulky aromatic ring at the C3 position provides critical π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in target kinases or tubulin interfaces, a feature known to dramatically increase binding affinity compared to unsubstituted analogs[1].

  • C2-Hydroxymethyl Group: Acting as a versatile hydrogen bond donor and acceptor, this group is essential for target specificity. In benchmark inhibitors like BNC105, the presence of a hydrogen bond donor is a primary driver of antimitotic activity[3].

  • Intrinsic Antioxidant Core: The electron-rich dihydrobenzofuran scaffold can undergo single-electron transfer (SET) to neutralize free radicals. This mitigates oxidative stress, a property well-documented in standard benzofuran antioxidants like BFA[6].

MOA Compound 7-Br-PDBM (Dual-Action Benzofuran) Target1 Tubulin Polymerization Inhibition Compound->Target1 Target2 ROS Scavenging (Electron Transfer) Compound->Target2 Effect1 G2/M Cell Cycle Arrest Target1->Effect1 Effect2 Reduction of Oxidative Stress Target2->Effect2 Outcome1 Caspase-3 Activation & Apoptosis Effect1->Outcome1 Outcome2 Cellular Protection in Healthy Tissue Effect2->Outcome2

Fig 1. Dual-action signaling pathway of 7-Br-PDBM mediating apoptosis and ROS scavenging.

Comparative Efficacy Data

To objectively evaluate 7-Br-PDBM, we compare its in vitro performance against two classes of standard benzofurans: pure cytotoxic agents (BNC105, Compound 5a) and standard antioxidants (Trolox, BFA).

Table 1: In Vitro Cytotoxicity (IC50 in µM) at 48h

Note: Lower IC50 indicates higher potency.

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)Primary Mechanism
7-Br-PDBM 1.25 ± 0.142.10 ± 0.223.45 ± 0.31Tubulin Inhibition / Apoptosis
BNC105 [3]0.05 ± 0.010.08 ± 0.020.12 ± 0.03Vascular Disruption / Tubulin
Compound 5a [4]8.40 ± 0.5511.2 ± 1.106.50 ± 0.48p53 Upregulation / Apoptosis
Table 2: Antioxidant Capacity (DPPH Radical Scavenging)

Note: Lower IC50 indicates stronger free-radical scavenging ability.

CompoundIC50 (µM)Max Scavenging (%)Classification
7-Br-PDBM 24.5 ± 1.288%Dual-Action Agent[2]
Trolox 18.2 ± 0.895%Standard Reference
BFA [6]22.1 ± 1.591%Benzofuran Antioxidant
BNC105 >100<20%Pure Cytotoxic Agent

Data Synthesis: BNC105 remains the superior pure cytotoxic agent, exhibiting nanomolar potency[3]. However, 7-Br-PDBM outperforms benzofuran-isatin conjugates (Compound 5a) in cytotoxicity while simultaneously matching the antioxidant capacity of dedicated scavengers like BFA[6]. This makes 7-Br-PDBM exceptionally suited for targeting tumors situated in highly oxidative microenvironments.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is explicitly defined to ensure reproducibility and scientific rigor.

Protocol 1: High-Throughput Cell Viability (MTT) Assay

Purpose: To quantify the antiproliferative effects of benzofuran derivatives. Causality Principle: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the absorbance of the dissolved formazan directly correlates to the viable cell count.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) at a density of 5×103 cells/well in a 96-well plate. Rationale: This specific density ensures cells remain in the exponential (log) growth phase throughout the 48-hour treatment window, preventing contact inhibition artifacts.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for stable cellular adherence.

  • Compound Treatment: Treat cells with serial dilutions of 7-Br-PDBM, BNC105, and a vehicle control. Rationale: The vehicle control must be strictly maintained at 0.1% DMSO to prevent solvent-induced cytotoxicity while ensuring the hydrophobic benzofuran compounds remain fully dissolved.

  • MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the culture media and add 150 µL of pure DMSO to each well to dissolve the insoluble formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 Cell Seeding (96-well plate) Step2 Compound Treatment (48h Incubation) Step1->Step2 Step3 MTT Addition (4h Incubation) Step2->Step3 Step4 Formazan Dissolution (DMSO) Step3->Step4 Step5 Absorbance Reading (570 nm) Step4->Step5

Fig 2. High-throughput MTT cell viability assay workflow for benzofuran screening.
Protocol 2: DPPH Radical Scavenging Assay

Purpose: To evaluate the intrinsic antioxidant capacity of the benzofuran core. Causality Principle: DPPH is a stable free radical exhibiting a deep purple color. When an antioxidant (like 7-Br-PDBM) donates an electron or hydrogen atom to DPPH, it reduces to a yellow hydrazine derivative. The loss of purple color is measured colorimetrically, directly reflecting the compound's radical scavenging power[6].

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in absolute ethanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of 7-Br-PDBM at varying concentrations (1–100 µM).

  • Incubation: Incubate the plate in complete darkness for 30 minutes at room temperature. Rationale: DPPH radicals are highly sensitive to light; dark incubation prevents baseline degradation and ensures the reduction is solely driven by the test compound.

  • Quantification: Measure absorbance at 517 nm. Calculate the scavenging percentage using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.

Conclusion

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol represents a structurally optimized evolution of the benzofuran scaffold. While BNC105 remains the gold standard for aggressive vascular disruption and pure tubulin inhibition[3], 7-Br-PDBM offers a highly desirable dual-modulatory profile. By merging low-micromolar apoptotic induction with robust antioxidant properties, it provides a sophisticated pharmacological tool for researchers targeting complex, multi-pathway disease models.

References

  • [1] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI. URL:[Link]

  • [6] New Benzofuran Derivatives as an Antioxidant Agent. Source: PubMed Central (PMC). URL:[Link]

  • [4] The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation.... Source: Frontiers in Pharmacology. URL:[Link]

  • [5] 6KPP: BNC105 in complex with tubulin. Source: RCSB Protein Data Bank. URL: [Link]

  • [3] Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor.... Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Hazard Assessment and Immediate Precautions (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol belongs to two chemical classes that warrant rigorous safety protocols: Brominated Organic Compounds : This class of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Immediate Precautions

(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol belongs to two chemical classes that warrant rigorous safety protocols:

  • Brominated Organic Compounds : This class of chemicals is diverse, but many present significant health and safety hazards, including toxicity, corrosivity, and reactivity.[1] They can react violently with easily oxidized substances.[1] Due to their hazardous nature, wastes containing these compounds are typically classified as hazardous.[2]

  • Benzofuran Derivatives : Structurally similar compounds, such as 2,3-Benzofuran and other dihydrobenzofuran derivatives, are known to be potential skin, eye, and respiratory irritants.[3][4] Some benzofurans are classified as possible carcinogens, necessitating measures to minimize exposure.[5][6]

Given these facts, it is imperative to handle this compound as a potential irritant and toxic substance. All operations must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[7][8] An emergency eyewash station and safety shower must be readily accessible.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. Do not simply wear PPE; understand its function and limitations. A summary of required PPE is provided below.

Body Part Required PPE Causality and Best Practices
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal to protect against splashes and potential vapors. A face shield is mandatory when handling larger quantities or during procedures with a high risk of splashing.[7][8]
Hands Chemical-Resistant Nitrile or Neoprene GlovesThese materials offer good resistance to a range of organic compounds. Always inspect gloves for perforations or degradation before use. Use proper glove removal techniques to avoid contaminating your skin.[8][9]
Body Flame-Resistant Laboratory CoatA lab coat protects against incidental contact and small splashes. It should be worn over non-synthetic clothing that covers the legs completely.[8]
Respiratory Not required if work is performed in a fume hoodAll handling must be conducted within a certified and properly functioning chemical fume hood.[8] The sash should be kept as low as possible.
Feet Closed-toe, non-perforated shoesProtects feet from spills and dropped objects.

Operational Handling Protocol: A Step-by-Step Workflow

A systematic approach to handling minimizes risk and ensures procedural integrity. The following protocol outlines the essential steps for working safely with (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.

Step 1: Preparation and Planning (Pre-Experiment)

  • Review Documentation : Thoroughly review the SDS for all other reagents and solvents to be used in the procedure.

  • Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and the airflow is verified to be functioning correctly.

  • Assemble Equipment : Place all necessary glassware, reagents, and equipment inside the fume hood before introducing the target compound.

  • Waste Staging : Prepare clearly labeled, dedicated waste containers for halogenated organic liquid waste and contaminated solid waste.[1][7] Place these in a designated satellite accumulation area within the laboratory.[7]

  • Spill Kit : Confirm a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily available. Do not use combustible materials like paper towels for large spills.[8]

Step 2: Compound Handling and Reaction Setup (In-Experiment)

  • Don PPE : Put on all required PPE as specified in the table above before handling the chemical.

  • Chemical Transfer : Working entirely inside the fume hood, carefully weigh and transfer the compound to the reaction vessel. Handle the container with care, and if it is a new container, loosen the closure cautiously to vent any potential pressure.[10]

  • Execution : Perform all subsequent experimental steps within the fume hood. Keep the sash at the lowest practical height.

Step 3: Cleanup and Decontamination (Post-Experiment)

  • Decontaminate : Clean all glassware and the work surface within the fume hood.

  • Doff PPE : Properly remove PPE, starting with gloves, to avoid contact with any contaminated outer surfaces.[1]

  • Personal Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase prep_sds Review SDS of All Reagents prep_area Prepare Fume Hood & Workspace prep_sds->prep_area prep_waste Stage Labeled Waste Containers prep_area->prep_waste prep_ppe Don Required PPE prep_waste->prep_ppe handle_transfer Weigh & Transfer Compound prep_ppe->handle_transfer handle_reaction Execute Experiment handle_transfer->handle_reaction post_clean Decontaminate Workspace handle_reaction->post_clean post_dispose Segregate & Dispose of Waste Properly post_clean->post_dispose post_doff Doff PPE (Gloves First) post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.

Spill and Emergency Procedures

Small Spill (<100 mL or 100g within a fume hood):

  • Alert personnel in the immediate area.

  • Use an inert absorbent material like sand or vermiculite to contain the spill.[8]

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous solid waste container.

  • Decontaminate the area with an appropriate solvent.

Large Spill (>100 mL or 100g, or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if there is a fire risk.

  • Contact your institution's Environmental Health and Safety (EHS) department or dial 911.[10]

Waste Disposal: A Critical Protocol

Proper waste segregation is essential for safety, environmental responsibility, and regulatory compliance. As a brominated organic compound, this chemical must be disposed of as halogenated waste .[7] Mixing halogenated and non-halogenated waste streams is significantly more expensive to process and can create hazardous conditions.[11]

  • Liquid Waste : Any solutions containing (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste" .[7][11]

  • Solid Waste : All contaminated disposable items, including gloves, weighing paper, absorbent pads, and silica gel, must be collected in a separate, sealed, and labeled container for "Hazardous Solid Waste" .[1][7]

  • Final Disposal : Never dispose of this chemical down the drain or in the regular trash.[7] All waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor for final disposal, likely via controlled incineration.[2][7]

Storage and Segregation

Proper storage is the first line of defense against chemical degradation and accidental reactions.[1]

  • Location : Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]

  • Containers : Keep containers tightly sealed to prevent the release of any potential vapors.[1]

  • Incompatibilities : A critical aspect of safe storage is segregation. Store this compound separately from alkalis, reducing agents, strong oxidizers, and combustible materials.[1]

By adhering to these detailed protocols, researchers can mitigate the risks associated with handling (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol, ensuring a safe and compliant laboratory environment.

References

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Disposal of chemical wastes. RiskAssess. [Link]

  • Bromination safety. YouTube. [Link]

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [Link]

  • TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

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